Ro24-7429
Description
Ro 24-7429 is under investigation in clinical trial NCT00002314 (A Study of Ro 24-7429 in Patients With Hiv-related Kaposi's Sarcoma).
RO-24-7429 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
blocks the action of the HIV tat protein; an analog of Ro 5-3335; Proc Natl Acad Sci U S A 1993 Jul 15; 90(14):6395-9
Propriétés
IUPAC Name |
7-chloro-N-methyl-5-(1H-pyrrol-2-yl)-1,3-dihydro-1,4-benzodiazepin-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4/c1-16-13-8-18-14(12-3-2-6-17-12)10-7-9(15)4-5-11(10)19-13/h2-7,17H,8H2,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAKQIXYSHIHCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161021 | |
| Record name | Ro 24-7429 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139339-45-0 | |
| Record name | Ro 24-7429 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139339450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ro 24-7429 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16062 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ro 24-7429 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO-24-7429 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLW2GKK8LI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ro24-7429: A Dual-Mechanism Agent Targeting HIV-1 Tat and RUNX1
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ro24-7429 is a benzodiazepine analog that has garnered significant interest for its dual mechanism of action, initially developed as an antagonist of the HIV-1 trans-activator of transcription (Tat) protein and later identified as a potent inhibitor of the Runt-related transcription factor 1 (RUNX1). While clinical trials demonstrated a lack of antiviral efficacy for HIV-1, its role as a RUNX1 inhibitor has opened new avenues for its therapeutic potential in a range of pathologies, including pulmonary fibrosis, aberrant angiogenesis, and inflammatory conditions. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and development.
Core Mechanism of Action
This compound exhibits two distinct molecular mechanisms of action, each targeting a key transcription factor involved in disease pathogenesis.
Inhibition of HIV-1 Tat-Mediated Transcription
This compound was originally designed to inhibit the replication of HIV-1 by targeting the viral Tat protein. Tat is essential for viral gene expression, functioning by binding to the trans-activation response (TAR) element, an RNA hairpin structure located at the 5' end of all nascent viral transcripts. This interaction recruits cellular factors, including the positive transcription elongation factor b (P-TEFb), to the viral long terminal repeat (LTR) promoter, leading to efficient transcriptional elongation.
This compound acts as a non-competitive inhibitor of Tat function. It does not directly bind to Tat or the TAR element but is thought to interact with a cellular co-factor essential for the Tat-TAR interaction. This interference predominantly inhibits the initiation of transcription from the viral promoter, with a measurable effect on elongation as well.[1][2] This mechanism suggests that this compound disrupts the formation of a productive transcription complex at the HIV-1 LTR.
Inhibition of Runt-Related Transcription Factor 1 (RUNX1)
More recently, this compound has been identified as a potent inhibitor of RUNX1, a master regulator of hematopoiesis and a key player in various cellular processes, including cell proliferation, differentiation, and angiogenesis.[3] RUNX1 exerts its effects by binding to specific DNA sequences and recruiting co-activators or co-repressors to regulate target gene expression.
The precise mechanism of this compound-mediated RUNX1 inhibition is still under investigation, but it is believed to interfere with the transcriptional activity of RUNX1. This can occur through various means, such as preventing its binding to DNA, disrupting its interaction with essential co-factors, or promoting its degradation. As a consequence of RUNX1 inhibition, this compound has been shown to exert anti-fibrotic, anti-inflammatory, and anti-angiogenic effects.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | Endpoint | Concentration/Dose | Result | Reference |
| HIV-1 Replication | Various cell lines, PBLs, Macrophages | Inhibition of viral replication | IC90 = 1-3 µM | Broad activity against several HIV-1 strains | [6] |
| Cell Proliferation | A549 and HLF cells | Inhibition of proliferation | 50-200 µM | Strong, dose-dependent inhibition | [3] |
| Apoptosis | Cultured PBMCs | Induction of apoptosis | 0.1-5 µM | Dose-dependent increase in apoptosis | [3] |
| Cell Migration and Proliferation | Human Retinal Endothelial Cells (HRECs) | Inhibition of migration and proliferation | Not specified | Significant reduction | [4] |
| EndoMT | Human Retinal Endothelial Cells (HRECs) | Mitigation of TNFα-induced EndoMT | Not specified | Significant reduction in mesenchymal markers | [7] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Endpoint | Dosing Regimen | Result | Reference |
| Bleomycin-induced pulmonary fibrosis | Mouse | Amelioration of lung fibrosis and inflammation | 17.5-70 mg/kg; i.p.; daily; for 14 or 21 days | Robustly ameliorated lung fibrosis and inflammation | [3] |
| Laser-induced choroidal neovascularization and VEGF overexpression | Mouse | Inhibition of pathologic retinal neovascularization | Intraperitoneal injections | Dose-dependent reduction in leakage severity | [8] |
Table 3: Clinical Trial Data (ACTG 213) in HIV-infected Patients
| Parameter | This compound (75, 150, or 300 mg/day) | Nucleoside Analogue (Zidovudine or Didanosine) | P-value | Reference |
| Change in CD4 cell count at week 8 | Decrease of 27 cells/mm³ | Increase of 28 cells/mm³ | < .001 | [9] |
| Change in serum HIV p24 antigen at week 8 | Increase of 41 pg/mL | Decrease of 111 pg/mL | .007 | [9] |
| Change in infectious PBMCs (log10) | 0.02 reduction | 0.66 reduction | .02 | [9] |
| Primary Adverse Effect | Rash (led to discontinuation in 6/71 patients) | Not specified | - | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Tat-Dependent Transactivation Assay
This assay is used to screen for inhibitors of HIV-1 Tat function.
Protocol:
-
Cell Culture: HeLa cells are stably transfected with a plasmid expressing the HIV-1 Tat protein.
-
Reporter Plasmid: A reporter plasmid containing a reporter gene (e.g., Luciferase or Green Fluorescent Protein - GFP) under the control of the HIV-1 LTR promoter is transiently transfected into the Tat-expressing HeLa cells.
-
Compound Treatment: The transfected cells are treated with various concentrations of this compound or a vehicle control.
-
Incubation: Cells are incubated for 24-48 hours to allow for reporter gene expression.
-
Quantification:
-
For Luciferase: Cells are lysed, and luciferase activity is measured using a luminometer.
-
For GFP: GFP fluorescence is quantified using a fluorescence microscope or a flow cytometer.
-
-
Data Analysis: The inhibition of Tat-dependent transactivation is calculated as the percentage reduction in reporter gene expression in compound-treated cells compared to vehicle-treated cells.
Nuclear Run-On Assay for HIV-1 Transcription
This assay measures the rate of transcription initiation and elongation from the HIV-1 promoter.
Protocol:
-
Cell Culture and Treatment: HIV-1 infected cells (e.g., chronically infected T-cell line) are treated with this compound or a vehicle control.
-
Nuclei Isolation: Cells are harvested, and nuclei are isolated by dounce homogenization in a hypotonic buffer.
-
In Vitro Transcription: Isolated nuclei are incubated in a transcription buffer containing ribonucleotides, including a labeled nucleotide (e.g., [α-³²P]UTP or Br-UTP).
-
RNA Isolation: The in vitro transcribed, labeled RNA is isolated using a standard RNA extraction method.
-
Hybridization: The labeled RNA is hybridized to a membrane containing immobilized DNA probes specific for different regions of the HIV-1 genome (e.g., 5' LTR, gag, pol, env).
-
Detection: The amount of labeled RNA hybridized to each probe is quantified using autoradiography or phosphorimaging.
-
Data Analysis: The relative transcription rate at different regions of the viral genome is determined by the signal intensity of the hybridized probes.
In Vitro Scratch Wound Healing Assay
This assay assesses the effect of this compound on cell migration.
Protocol:
-
Cell Culture: A confluent monolayer of cells (e.g., Human Retinal Endothelial Cells - HRECs) is prepared in a multi-well plate.
-
Wound Creation: A sterile pipette tip or a specialized wound-making tool is used to create a uniform scratch or "wound" in the cell monolayer.
-
Compound Treatment: The cells are washed to remove debris and then incubated with media containing various concentrations of this compound or a vehicle control.
-
Image Acquisition: Images of the wound are captured at time 0 and at regular intervals (e.g., every 4-6 hours) for 24-48 hours using a microscope with a camera.
-
Data Analysis: The area of the wound is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated as the percentage of the initial wound area that has been repopulated by migrating cells over time.
Western Blot for RUNX1 and Downstream Targets
This technique is used to quantify the protein levels of RUNX1 and its downstream targets.
Protocol:
-
Cell Culture and Treatment: Cells are treated with this compound or a vehicle control for a specified period.
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-RUNX1, anti-α-SMA, anti-vimentin).
-
The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. Protein levels are normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.
Caption: Inhibition of HIV-1 Tat-mediated transcription by this compound.
Caption: Proposed mechanism of RUNX1 inhibition by this compound.
Caption: A logical workflow for investigating the effects of this compound.
Conclusion
This compound represents a fascinating case of drug repurposing, transitioning from a failed antiviral candidate to a promising therapeutic agent for a variety of diseases characterized by fibrosis, inflammation, and angiogenesis. Its dual mechanism of action, targeting both the HIV-1 Tat protein and the cellular transcription factor RUNX1, provides a rich area for further investigation. This technical guide offers a comprehensive resource for researchers to understand the core mechanisms of this compound, providing a foundation for future studies aimed at harnessing its full therapeutic potential. The detailed experimental protocols and visual representations of its signaling pathways are intended to facilitate the design and execution of new research endeavors in this exciting field.
References
- 1. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 2. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. researchgate.net [researchgate.net]
- 5. Wound healing assay | Abcam [abcam.com]
- 6. Microinjection of Xenopus Laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera [jove.com]
- 8. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bleomycin induced mouse pulmonary fibrosis model [bio-protocol.org]
Ro24-7429 as a RUNX1 Inhibitor: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Runt-related transcription factor 1 (RUNX1) is a critical regulator of gene expression involved in fundamental biological processes, including hematopoiesis and cell differentiation. Dysregulation of RUNX1 activity is implicated in various pathologies, such as cancer and fibrotic diseases. Ro24-7429, a small molecule initially developed as an antagonist of the HIV-1 Tat protein, has emerged as a potent inhibitor of RUNX1.[1][2] This technical guide provides a comprehensive overview of this compound as a RUNX1 inhibitor, consolidating key quantitative data, detailed experimental protocols, and an exploration of the associated signaling pathways.
Mechanism of Action
This compound functions as an inhibitor of the RUNX1 transcription factor. While the precise mechanism of direct binding and the affinity (Kd) have not been extensively published, studies suggest that it may interfere with the formation of the functional RUNX1/CBFβ heterodimer, a complex essential for RUNX1's DNA binding and transcriptional activity.[3] By inhibiting RUNX1, this compound modulates the expression of a wide array of downstream target genes involved in inflammation, fibrosis, and cellular proliferation.
Experimental Protocols
This section details the methodologies for key experiments investigating the effects of this compound on RUNX1 and its downstream targets.
In Vivo: Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This model is utilized to evaluate the anti-fibrotic and anti-inflammatory efficacy of this compound.
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (typically 1.5 U/kg to 3 U/kg body weight) is administered to induce lung injury and subsequent fibrosis. Control animals receive a saline instillation.
-
This compound Administration:
-
Preventative Regimen: this compound is administered, often via intraperitoneal (i.p.) injection, at doses ranging from 17.5 to 70 mg/kg daily or every other day.[1] Treatment typically commences one week prior to bleomycin instillation and continues for the duration of the experiment (e.g., 14 or 21 days).[1]
-
Vehicle Control: A vehicle solution (e.g., 5% DMSO/PEG-400) is administered to the control group.
-
-
Endpoint Analysis (typically at day 14 or 21 post-bleomycin):
-
Histology: Lungs are harvested, fixed in 4% paraformaldehyde, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to assess collagen deposition and fibrosis. The severity of fibrosis can be quantified using the Ashcroft scoring system.
-
Quantitative PCR (qPCR): RNA is extracted from lung tissue to quantify the mRNA expression levels of profibrotic and inflammatory markers.
-
Western Blotting: Protein is extracted from lung tissue to analyze the expression of key proteins.
-
In Vitro: Cellular Assays
These assays are used to study the effect of this compound on inflammation and endothelial-to-mesenchymal transition (EndoMT).
-
Cell Culture: HRECs are cultured in appropriate endothelial cell growth medium.
-
Treatment:
-
Cells are stimulated with pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) (e.g., 5 ng/mL) to induce a disease-relevant phenotype.[1]
-
This compound is co-administered at various concentrations (e.g., 75 µM) to assess its inhibitory effects.[1]
-
Treatment durations vary depending on the endpoint being measured (e.g., 48 hours for RNA analysis, 72 hours for protein analysis).[4]
-
-
Endpoint Analysis:
-
qPCR: RNA is extracted to measure the expression of RUNX1 and EndoMT markers.
-
Western Blotting: Protein lysates are analyzed for changes in the expression of RUNX1 and other relevant proteins.
-
Immunocytochemistry (ICC): Cells are fixed and stained with antibodies against RUNX1 to visualize its subcellular localization and expression levels.
-
Cell Migration Assay: A scratch wound assay is performed to assess the effect of this compound on HREC migration.
-
These cell lines are used to investigate the anti-fibrotic effects of this compound.
-
Cell Culture: A549 and HLF cells are maintained in their respective recommended culture media.
-
Treatment:
-
Cells are stimulated with Transforming Growth Factor-beta 1 (TGF-β1) to induce a fibrotic response.
-
This compound is administered at concentrations ranging from 50 to 200 µM.[1]
-
-
Endpoint Analysis:
-
qPCR and Western Blotting: Analysis of profibrotic markers such as α-smooth muscle actin (α-SMA) and fibronectin.
-
Molecular Biology Techniques
-
Quantitative PCR (qPCR) Protocol:
-
RNA Extraction: Total RNA is isolated from cells or tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix and primers specific for the target genes (e.g., RUNX1, ACE2, FURIN, TNF-α, TGF-β1, α-SMA, Fibronectin) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Relative gene expression is calculated using the ΔΔCt method.
-
-
Western Blot Protocol:
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against the proteins of interest (e.g., RUNX1, α-SMA, fibronectin) overnight at 4°C. This is followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Immunocytochemistry (ICC) Protocol:
-
Cell Seeding and Treatment: Cells are grown on coverslips and treated as described above.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Blocking and Antibody Incubation: Cells are blocked with a blocking solution (e.g., 5% goat serum in PBS) and then incubated with the primary antibody against RUNX1. This is followed by incubation with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Coverslips are mounted on slides with a mounting medium containing DAPI for nuclear counterstaining and imaged using a fluorescence microscope.
-
Quantitative Data
The following tables summarize the key quantitative findings from studies investigating the effects of this compound.
| In Vitro Studies | ||||
| Cell Line | Treatment | Target | Effect | Reference |
| Human Microvascular Endothelial Cells (HMEC-Ls) | TNF-α (5 ng/mL) + this compound | FURIN mRNA | 70% reduction | [1] |
| Human Microvascular Endothelial Cells (HMEC-Ls) | TNF-α + this compound | TNF-R1 mRNA | 60% decrease | [5] |
| Human Lung Endothelial Cells | TNF-α + this compound (75 µM) | RUNX1 mRNA | 50% reduction at 48 hours | [1] |
| Human Retinal Endothelial Cells (HRECs) | TNFα + this compound | Proliferation and Migration | Significant reduction (p < 0.05) | [4] |
| Human Retinal Endothelial Cells (HRECs) | TNFα + this compound | RUNX1 Expression (ICC) | Significant reduction (p < 0.05) | [4] |
| A549 Cells | TGF-β1 + this compound (150-200 µM) | N-cadherin up-regulation | Prevention | [1] |
| Human Retinal Endothelial Cells (HRECs) | Nanoemulsion of this compound | Proliferation and Migration | Significant reduction (P-value < 0.5) | [6] |
| In Vivo Studies (Bleomycin-Induced Lung Fibrosis in Mice) | |||
| Treatment | Target | Effect | Reference |
| This compound | FURIN protein | 70% reduction | [1] |
| This compound | Infiltration of neutrophils and macrophages | Reduced infiltration at 1 and 2 weeks | [1] |
| This compound | RUNX1 up-regulation | Significantly attenuated | [1] |
| This compound | Up-regulation of fibrosis markers | Blunted | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
RUNX1-Mediated Pro-Fibrotic and Pro-Inflammatory Signaling
This diagram depicts the central role of RUNX1 in mediating fibrotic and inflammatory responses, which are inhibited by this compound.
Caption: RUNX1 signaling in fibrosis and inflammation.
Experimental Workflow: In Vivo Bleomycin Model
This diagram outlines the typical experimental workflow for evaluating this compound in a bleomycin-induced pulmonary fibrosis mouse model.
References
- 1. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RUNX1 Inhibition for Prevention, Treatment of Lung Injury in COVID-19 - Mass General Advances in Motion [advances.massgeneral.org]
- 3. pnas.org [pnas.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Ro24-7429: A Technical Guide to its Discovery, History, and Therapeutic Repurposing
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ro24-7429, a small molecule initially investigated as an HIV-1 Tat antagonist that has been repurposed as a potent inhibitor of the Runt-related transcription factor 1 (RUNX1). This document details the history of its discovery, its initial clinical evaluation, and the subsequent elucidation of its mechanism of action as a RUNX1 inhibitor. It presents a compilation of quantitative data from key in vitro and in vivo studies, detailed experimental protocols, and visualizations of the associated signaling pathways. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, molecular biology, and translational medicine, particularly those interested in the therapeutic potential of targeting the RUNX1 pathway in various diseases.
Discovery and History
This compound, a benzodiazepine derivative, was originally developed by Hoffmann-La Roche in the early 1990s as a potential antiviral agent for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. The rationale for its development was based on inhibiting the function of the HIV-1 trans-activator of transcription (Tat) protein, which is essential for viral replication[1].
Initial in vitro studies demonstrated that this compound could inhibit HIV-1 replication with a 90% inhibitory concentration (IC90) in the range of 1-3 µM in various cell lines, including peripheral blood lymphocytes and macrophages[1]. This early promise led to its advancement into clinical trials.
The AIDS Clinical Trials Group (ACTG) conducted the ACTG 213 study, a randomized clinical trial to evaluate the safety and anti-HIV activity of oral this compound[2]. However, the trial revealed that this compound, at the doses tested, showed no significant antiviral activity in HIV-infected patients[2].
For several years, research into this compound languished until its rediscovery as an inhibitor of the transcription factor RUNX1. This has led to a renewed interest in its therapeutic potential for a range of non-viral diseases, including pulmonary fibrosis, ocular neovascularization, and certain cancers[3][4][5][6].
Mechanism of Action
Initial Target: HIV-1 Tat Antagonism
The initial hypothesis for this compound's mechanism of action was the inhibition of the HIV-1 Tat protein. Tat is a regulatory protein that binds to the trans-activation response (TAR) element of the nascent viral RNA, promoting the elongation of viral transcripts by the host cell's RNA polymerase II. By antagonizing Tat, this compound was expected to suppress viral gene expression and replication[1][7][8]. However, the lack of clinical efficacy suggested a more complex mechanism or insufficient potency in vivo[2].
Repurposed Target: RUNX1 Inhibition
More recent research has identified the Runt-related transcription factor 1 (RUNX1) as a primary target of this compound[3][5][6]. RUNX1 is a master regulator of hematopoiesis and is also implicated in the development and progression of various other tissues and diseases. It functions as part of a heterodimeric complex with Core-Binding Factor Subunit Beta (CBFβ) to regulate the expression of numerous target genes.
This compound has been shown to inhibit the activity of RUNX1, although the precise molecular interaction is still under investigation. This inhibition has been demonstrated to have significant downstream effects on signaling pathways involved in fibrosis, inflammation, and angiogenesis[3][9].
Quantitative Data
The following tables summarize the key quantitative data from in vitro and clinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line/System | Parameter | Value | Reference |
| HIV-1 Replication | Various cell lines, PBLs, Macrophages | IC90 | 1 - 3 µM | [1] |
| Apoptosis Induction | Cultured PBMCs | Dose-dependent increase | 0.1 - 5 µM (3 days) | [10] |
| Lymphocyte Proliferation | Antigen-induced lymphocytes | Inhibition | 1 - 25 µM | [10] |
| Cell Proliferation | A549 and HLF cells | Strong inhibition | 50 - 200 µM (24-72 hours) | [10] |
| Cell Proliferation | A549 cells | 55% reduction at 72h | 200 µM | [9] |
| Cell Proliferation | HLF cells | 30% reduction at 72h | 50 µM | [9] |
| RUNX1 mRNA Expression | TNF-α-induced in HMEC-Ls | 50% reduction at 48h | 75 µM | [10] |
| FURIN mRNA Expression | TNF-α-induced in HMEC-Ls | 70% reduction | Not specified | [9] |
| TNF-R1 mRNA Expression | TNF-α-induced in HMEC-Ls | 60% reduction | Not specified | [9] |
Table 2: Clinical Trial Results (ACTG 213)
| Parameter | This compound Treatment Group | Nucleoside Analogue Control | p-value | Reference |
| CD4 Cell Count Change (cells/mm³ at week 8) | ||||
| 75 mg/day | -27 (average) | +28 (average) | < .001 | [2] |
| 150 mg/day | -27 (average) | +28 (average) | < .001 | [2] |
| 300 mg/day | -27 (average) | +28 (average) | < .001 | [2] |
| Serum HIV p24 Antigen Level Change (pg/mL at week 8) | ||||
| All this compound doses | +41 (average) | -111 (average) | .007 | [2] |
| Infectious PBMC Reduction (log10 at week 8) | ||||
| All this compound doses | 0.02 (mean) | 0.66 (mean) | .02 | [2] |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate potential therapies.
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (typically 1.5-3.0 U/kg) is administered to anesthetized mice. Control animals receive sterile saline.
-
This compound Administration: this compound is typically administered via intraperitoneal (i.p.) injection. In a representative study, doses ranging from 17.5 to 70 mg/kg were given daily for 14 or 21 days[10].
-
Assessment of Fibrosis:
-
Histology: Lungs are harvested, fixed, and stained with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).
-
Biochemical Analysis: Lung tissue can be homogenized to measure collagen content (e.g., via hydroxyproline assay).
-
Gene Expression Analysis: RNA is extracted from lung tissue to quantify the expression of fibrotic markers such as α-smooth muscle actin (α-SMA), collagen isoforms (e.g., Col1a1, Col3a1), and fibronectin using RT-qPCR.
-
Protein Analysis: Western blotting is used to assess the protein levels of fibrotic and epithelial markers (e.g., fibronectin, E-cadherin, N-cadherin) and RUNX1.
-
In Vitro Cell-Based Assays
-
Human Lung Fibroblasts (HLF) and A549 (human lung adenocarcinoma) cells: Maintained in appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Human Retinal Endothelial Cells (HRECs) and Human Microvascular Endothelial Cells (HMEC-Ls): Cultured in specialized endothelial cell growth medium.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are then treated with various concentrations of this compound (e.g., 50-200 µM) for specified time periods (e.g., 24, 48, 72 hours)[10].
-
Cell proliferation is assessed using methods such as the MTT assay, CyQUANT assay, or direct cell counting.
-
Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood.
-
Cells are cultured and treated with different concentrations of this compound (e.g., 0.1-5 µM) for a defined period (e.g., 3 days)[10].
-
Apoptosis is quantified using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Cells are treated with stimuli such as TGF-β1 or TNF-α in the presence or absence of this compound.
-
RT-qPCR: RNA is extracted, reverse-transcribed to cDNA, and used to quantify the expression of target genes (e.g., RUNX1, fibrotic markers) relative to a housekeeping gene.
-
Western Blotting: Cell lysates are prepared, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the levels of target proteins (e.g., RUNX1, N-cadherin, E-cadherin).
Signaling Pathways and Visualizations
This compound exerts its biological effects primarily by inhibiting RUNX1, which in turn modulates key signaling pathways implicated in fibrosis and inflammation, notably the TGF-β and TNF-α pathways.
TGF-β Signaling Pathway
TGF-β is a potent pro-fibrotic cytokine. Upon binding to its receptor, it activates the SMAD signaling cascade, leading to the transcription of genes involved in extracellular matrix (ECM) deposition and fibroblast differentiation. RUNX1 has been shown to be a downstream effector of TGF-β signaling. This compound, by inhibiting RUNX1, can attenuate the pro-fibrotic effects of TGF-β.
Caption: this compound inhibits the TGF-β1-induced pro-fibrotic signaling pathway by targeting RUNX1.
TNF-α Signaling Pathway
TNF-α is a pro-inflammatory cytokine that can also contribute to fibrotic processes. In endothelial cells, TNF-α can induce the expression and activity of RUNX1 through a JNK (c-Jun N-terminal kinase) pathway feedback loop. By inhibiting RUNX1, this compound can disrupt this pro-inflammatory and pro-fibrotic signaling.
Caption: this compound disrupts the TNF-α-mediated inflammatory and fibrotic signaling by inhibiting RUNX1.
Experimental Workflow for In Vitro RUNX1 Inhibition Studies
The following diagram illustrates a typical workflow for investigating the effect of this compound on RUNX1 and its downstream targets in a cell-based assay.
References
- 1. Inhibition of type 1 human immunodeficiency virus replication by a tat antagonist to which the virus remains sensitive after prolonged exposure in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized trial of the activity and safety of Ro 24-7429 (Tat antagonist) versus nucleoside for human immunodeficiency virus infection. The AIDS Clinical Trials Group 213 Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIOCELL | Free Full-Text | Transcriptional factor RUNX1: A potential therapeutic target for fibrotic pulmonary disease [techscience.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. RUNX1 Inhibition for Prevention, Treatment of Lung Injury in COVID-19 - Mass General Advances in Motion [advances.massgeneral.org]
- 6. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of human immunodeficiency virus type 1 Tat-dependent activation of translation in Xenopus oocytes by the benzodiazepine this compound requires trans-activation response element loop sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of human immunodeficiency virus type 1 Tat-dependent activation of translation in Xenopus oocytes by the benzodiazepine this compound requires trans-activation response element loop sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Biological Activity of Ro24-7429
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro24-7429 is a benzodiazepine derivative that has been the subject of significant scientific investigation, initially as a potential antiviral agent and more recently for its role in modulating fundamental cellular processes. Originally developed as an antagonist of the HIV-1 trans-activator of transcription (Tat) protein, it showed limited efficacy in clinical trials for HIV infection.[1][2][3] However, subsequent research has unveiled its potent activity as an inhibitor of the Runt-related transcription factor 1 (RUNX1), revealing promising therapeutic potential in a range of non-viral pathologies, including pulmonary fibrosis, inflammation, and aberrant angiogenesis.[3][4][5][6] This technical guide provides a comprehensive overview of the biological activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Quantitative Data Summary
The biological activity of this compound has been quantified across various in vitro and in vivo models. The following tables summarize the key findings to facilitate a comparative analysis of its effects.
Table 1: Anti-HIV Activity of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC90 | Various HIV-1 strains in different cell lines, peripheral blood lymphocytes, and macrophages | 1-3 µM | [7] |
Table 2: Effects on Cellular Proliferation and Apoptosis
| Effect | Cell Type | Concentration | Time | Result | Reference |
| Inhibition of Proliferation | A549 and HLF cells | 50-200 µM | 24-72 hours | Strong, dose-dependent inhibition | [4] |
| Inhibition of Proliferation | A549 cells | 200 µM | 72 hours | 55% reduction | [8] |
| Inhibition of Proliferation | HLF cells | 50 µM | 72 hours | 30% reduction | [8] |
| Induction of Apoptosis | Cultured PBMCs | 0.1-5 µM | 3 days | Dose-dependent increase | [4] |
| Inhibition of Antigen-Induced Lymphocyte Proliferation | Lymphocytes | 1-25 µM | - | Inhibition | [4] |
Table 3: Anti-fibrotic and Anti-inflammatory Activity of this compound
| Effect | Model System | Concentration/Dose | Result | Reference |
| Amelioration of Lung Fibrosis and Inflammation | Bleomycin-induced pulmonary fibrosis mouse model | 17.5-70 mg/kg (i.p. daily for 14 or 21 days) | Robust amelioration | [4] |
| Reduction of TNF-α-induced RUNX1 mRNA up-regulation | - | 75 µM | 50% reduction at 48 hours | [4] |
Table 4: Clinical Trial Data (as an HIV-1 Tat Antagonist)
| Parameter | Patient Population | Dosing | Outcome | Reference |
| CD4 Cell Count | HIV-infected patients | 75, 150, or 300 mg/day for 12 weeks | Average decrease of 27 cells/mm³ at week 8 (compared to an increase with nucleoside analogues) | [1] |
| Serum HIV p24 Antigen Levels | HIV-infected patients | 75, 150, or 300 mg/day for 12 weeks | Average increase of 41 pg/mL at week 8 (compared to a decrease with nucleoside analogues) | [1] |
| Infectious Peripheral Blood Mononuclear Cells | HIV-infected patients | 75, 150, or 300 mg/day for 12 weeks | Mean 0.02 log10 reduction (compared to a 0.66 log10 reduction with nucleoside analogues) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the literature on this compound.
Inhibition of HIV-1 Tat-Dependent Trans-activation
This assay is fundamental to understanding the initial intended mechanism of this compound.
Objective: To determine the effect of this compound on the trans-activating function of the HIV-1 Tat protein.
Methodology (based on Xenopus oocyte microinjection assay): [9][10]
-
RNA Preparation: Synthesize capped and polyadenylated RNA transcripts encoding a reporter gene (e.g., chloramphenicol acetyltransferase, CAT) downstream of the HIV-1 trans-activation response (TAR) element.
-
Oocyte Preparation: Harvest and prepare mature Xenopus laevis oocytes.
-
Microinjection: Co-inject the TAR-reporter RNA and purified HIV-1 Tat protein into the cytoplasm of the oocytes.
-
Treatment: Incubate the injected oocytes in media containing various concentrations of this compound or a vehicle control.
-
Reporter Gene Assay: After a suitable incubation period (e.g., 24-48 hours), lyse the oocytes and measure the activity of the reporter protein (e.g., CAT activity by thin-layer chromatography).
-
Data Analysis: Compare the reporter activity in this compound-treated oocytes to the control group to determine the dose-dependent inhibition of Tat-mediated trans-activation.
Cell Proliferation Assay
This assay is used to evaluate the cytostatic effects of this compound.
Objective: To quantify the effect of this compound on the proliferation of various cell lines.
Methodology (example using A549 and HLF cells): [4][8]
-
Cell Culture: Culture A549 (human lung carcinoma) and HLF (human lung fibroblast) cells in appropriate media and conditions.
-
Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the media with fresh media containing a range of concentrations of this compound (e.g., 50-200 µM) or a vehicle control.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).
-
Proliferation Measurement: Assess cell proliferation using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle-treated control cells.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This animal model is critical for evaluating the anti-fibrotic and anti-inflammatory properties of this compound in a physiological context.
Objective: To assess the therapeutic efficacy of this compound in a mouse model of pulmonary fibrosis.
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin to induce lung injury and subsequent fibrosis. Control mice receive saline.
-
Treatment: Administer this compound (e.g., 17.5-70 mg/kg) or a vehicle control daily via intraperitoneal (i.p.) injection for a specified duration (e.g., 14 or 21 days).
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and harvest the lungs.
-
Histological Analysis: Fix, embed, and section the lung tissue. Stain with Masson's trichrome to visualize collagen deposition and with Hematoxylin and Eosin (H&E) for overall morphology and inflammation.
-
Biochemical Analysis: Homogenize lung tissue to measure markers of fibrosis (e.g., hydroxyproline content) and inflammation (e.g., cytokine levels).
-
Data Analysis: Quantify the extent of fibrosis and inflammation in the different treatment groups to determine the effect of this compound.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and mechanisms of action of this compound.
Diagram 1: Proposed Mechanism of this compound as an HIV-1 Tat Antagonist
Diagram 2: this compound as a RUNX1 Inhibitor in Pulmonary Fibrosis
Diagram 3: Experimental Workflow for In Vivo Efficacy Testing
References
- 1. A randomized trial of the activity and safety of Ro 24-7429 (Tat antagonist) versus nucleoside for human immunodeficiency virus infection. The AIDS Clinical Trials Group 213 Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. RUNX1 Inhibition for Prevention, Treatment of Lung Injury in COVID-19 - Mass General Advances in Motion [advances.massgeneral.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of human immunodeficiency virus type 1 Tat-dependent activation of translation in Xenopus oocytes by the benzodiazepine this compound requires trans-activation response element loop sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of human immunodeficiency virus type 1 Tat-dependent activation of translation in Xenopus oocytes by the benzodiazepine this compound requires trans-activation response element loop sequences - PMC [pmc.ncbi.nlm.nih.gov]
Ro24-7429: A Technical Guide to Target Validation Studies
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth overview of the target validation studies for Ro24-7429, a small molecule inhibitor of the Runt-related transcription factor 1 (RUNX1). Originally investigated as an anti-viral agent, this compound has been repurposed and is now being explored for its therapeutic potential in fibrotic diseases and aberrant angiogenesis. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
This compound has been identified as a potent inhibitor of RUNX1, a key transcription factor implicated in various pathological processes, including fibrosis and angiogenesis. Initially developed as an HIV-1 Tat protein antagonist, it showed a favorable safety profile in a phase 2 clinical trial but lacked antiviral efficacy. Subsequent research has successfully repurposed this compound, demonstrating its efficacy in preclinical models of pulmonary fibrosis and retinal neovascularization. These studies validate RUNX1 as a druggable target and position this compound as a promising lead compound for further development.
Target Profile: Runt-related Transcription Factor 1 (RUNX1)
RUNX1, also known as Core-binding factor subunit alpha-2 (CBFA2), is a master regulator of gene expression crucial for hematopoietic stem cell generation and differentiation. Beyond its role in hematopoiesis, RUNX1 is involved in cellular proliferation, migration, and inflammation. Dysregulation of RUNX1 activity has been linked to various diseases, including cancer, and more recently, to the pathogenesis of pulmonary fibrosis and proliferative diabetic retinopathy.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Pulmonary Fibrosis
| Parameter | Value | Model System | Reference |
| Dosage | 70 mg/kg | Bleomycin-induced lung injury mouse model | [1] |
| Administration Route | Intraperitoneal (i.p.) | Bleomycin-induced lung injury mouse model | [1] |
| Dosing Frequency | Every other day | Bleomycin-induced lung injury mouse model | [1] |
| Treatment Duration | Pre-treatment for 7 days and continued for 1 or 2 weeks post-injury | Bleomycin-induced lung injury mouse model | [1] |
Table 2: Functional Cellular Activity of this compound
| Assay | Cell Type | Concentration Range | Effect | Reference |
| Apoptosis Induction | Cultured Peripheral Blood Mononuclear Cells (PBMCs) | 0.1 - 5 µM | Dose-dependent increase in apoptosis | [2] |
| Proliferation Inhibition | A549 (human lung carcinoma) and HLF (human lung fibroblast) cells | 50 - 200 µM | Dose-dependent inhibition of proliferation | [2] |
| RUNX1 mRNA Reduction | Human Microvascular Endothelial Cells (HMECs) | 75 µM | 50% reduction of TNF-α-induced RUNX1 mRNA up-regulation at 48 hours | [3] |
| FURIN mRNA Reduction | Human Microvascular Endothelial Cells (HMECs) | Not specified | 70% reduction in TNF-α-induced FURIN mRNA expression | [3] |
| Proliferation and Migration Inhibition | Human Retinal Endothelial Cells (HRECs) | Not specified | Significant reduction (p < 0.05) in TNFα-stimulated proliferation and migration | [4] |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This in vivo model is a cornerstone for evaluating the anti-fibrotic potential of this compound.
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (typically 1.5 - 2.0 mg/kg) is administered to induce lung injury and subsequent fibrosis. Control animals receive saline.
-
Drug Administration: A preventative regimen involves intraperitoneal (i.p.) injection of this compound (e.g., 70 mg/kg) or vehicle every other day, starting 7 days before bleomycin instillation and continuing for the duration of the experiment (e.g., 14 or 21 days).
-
Efficacy Assessment:
-
Histology: Lungs are harvested, fixed, and stained with Hematoxylin and Eosin (H&E) to assess inflammation and lung architecture, and Masson's trichrome to visualize collagen deposition and fibrosis.
-
Immunofluorescence: Staining for markers such as α-SMA (myofibroblast activation) and ACE2.
-
Western Blotting: Lung tissue lysates are analyzed for the expression of proteins including RUNX1, fibronectin (extracellular matrix protein), and E-cadherin (epithelial marker).
-
RT-qPCR: Analysis of mRNA levels of fibrosis-related genes such as Acta2 (α-SMA), Col3a1 (Collagen III), and Fn1 (Fibronectin).
-
In Vitro Angiogenesis and Endothelial-to-Mesenchymal Transition (EndoMT) Assays
These assays utilize primary human retinal endothelial cells (HRECs) to investigate the effect of this compound on angiogenesis and fibrosis-related cellular processes.
-
Cell Culture: HRECs are cultured under standard conditions. For EndoMT studies, cells are stimulated with pro-inflammatory cytokines like TNFα.
-
Proliferation Assay: HRECs are treated with TNFα in the presence or absence of this compound. Cell proliferation is measured at various time points using standard methods like MTT or direct cell counting.
-
Scratch Wound (Migration) Assay: A confluent monolayer of HRECs is "scratched" to create a cell-free gap. The rate of cell migration to close the gap is monitored over time in the presence of TNFα with or without this compound.
-
Immunocytochemistry: Cells are fixed and stained for proteins of interest, such as RUNX1 and EndoMT markers, to visualize their expression and subcellular localization.
-
Gene Expression Analysis (qPCR and Bulk RNA Sequencing): RNA is extracted from treated cells to quantify changes in the expression of genes involved in angiogenesis, fibrosis, and EndoMT.
-
Western Blotting: Protein lysates are analyzed to determine the levels of key signaling proteins and markers of EndoMT.
Nanoemulsion (eNanoRo24) Formulation and Characterization
To improve the delivery and efficacy of this compound, a nanoemulsion formulation has been developed.
-
Fabrication: this compound is dispersed in an oil phase, which is then homogenized and sonicated to create an oil-in-water nanoemulsion.
-
Characterization:
-
Dynamic Light Scattering (DLS): Used to measure the droplet size of the nanoemulsion.
-
In Vitro Drug Release: A dialysis method is employed, with drug concentration in the release medium measured by High-Performance Liquid Chromatography (HPLC) over time.
-
-
In Vivo Efficacy of eNanoRo24: The nanoemulsion is administered systemically (e.g., via intraperitoneal injections) in mouse models of retinal neovascularization, such as laser-induced choroidal neovascularization (CNV). Efficacy is assessed by fundus fluorescence angiography (FFA) to visualize and quantify vascular leakage.
Mandatory Visualizations
Signaling Pathway of this compound in Pulmonary Fibrosis
Caption: Signaling pathway of this compound in mitigating pulmonary fibrosis and inflammation.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: Workflow for evaluating this compound in a bleomycin-induced pulmonary fibrosis mouse model.
Logical Relationship of this compound's Therapeutic Potential
Caption: Logical flow of this compound's mechanism to its therapeutic applications.
Conclusion and Future Directions
The collective evidence from in vitro and in vivo studies strongly supports the validation of RUNX1 as a therapeutic target for diseases characterized by fibrosis and pathological angiogenesis. This compound, as a small molecule inhibitor of RUNX1, has demonstrated significant preclinical efficacy. Its established safety profile in humans further enhances its translational potential.
Future research should focus on:
-
Determining the direct binding affinity and kinetics of this compound to RUNX1. This will provide a more complete pharmacological profile.
-
Optimizing the formulation and delivery of this compound to enhance its therapeutic index for specific indications. The development of the eNanoRo24 formulation is a promising step in this direction.
-
Conducting further preclinical studies in a wider range of fibrosis and angiogenesis models to broaden its therapeutic applicability.
-
Initiating well-designed clinical trials to evaluate the safety and efficacy of this compound in patient populations with pulmonary fibrosis or retinal neovascular diseases.
References
- 1. Targeting RUNX1 as a novel treatment modality for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RUNX1 Inhibition for Prevention, Treatment of Lung Injury in COVID-19 - Mass General Advances in Motion [advances.massgeneral.org]
- 3. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
An In-depth Technical Guide on the Pharmacology and Toxicology of Ro24-7429
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro24-7429 is a small molecule that has garnered significant interest for its dual role as an inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) Tat protein and, more prominently, as an inhibitor of the Runt-related transcription factor 1 (RUNX1). Initially investigated as an anti-retroviral agent, it demonstrated a favorable safety profile in a phase 2 clinical trial but lacked efficacy against HIV-1. Subsequent research has repurposed this compound as a valuable tool for studying the function of RUNX1 and as a potential therapeutic agent for a variety of conditions, including pulmonary fibrosis, aberrant angiogenesis, and COVID-19-related lung injury. This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, summarizing available quantitative data, detailing experimental protocols from key studies, and visualizing associated signaling pathways.
Pharmacology
Mechanism of Action
This compound exhibits a dual mechanism of action, although its activity as a RUNX1 inhibitor is the focus of current research.
-
HIV-1 Tat Antagonist: this compound was originally developed to inhibit the function of the HIV-1 Tat (trans-activator of transcription) protein, which is essential for viral replication. However, in a phase 2 clinical trial, it showed no significant antiviral activity.[1][2]
-
RUNX1 Inhibitor: this compound has been identified as an inhibitor of the transcription factor RUNX1.[1] RUNX1 is a master regulator of gene expression involved in hematopoiesis, angiogenesis, and fibrosis. By inhibiting RUNX1, this compound can modulate the expression of various downstream target genes, leading to its observed anti-inflammatory, anti-fibrotic, and anti-angiogenic effects.
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily attributed to its inhibition of RUNX1. These effects have been demonstrated in various in vitro and in vivo models.
In Vitro Effects:
| Cell Line/System | Effect | Concentration/Dose | Reference |
| Human Retinal Endothelial Cells (HRECs) | Reduced proliferation and migration | Not specified | [2] |
| Human Retinal Endothelial Cells (HRECs) | Mitigated Endothelial-to-Mesenchymal Transition (EndoMT) | Not specified | [3] |
| Human Lung Epithelial Cells, Fibroblasts, and Vascular Endothelial Cells | Blunted downstream mediators of fibrosis and inflammation (TGF-β1 and TNF-α) | Not specified | [1] |
| Human-derived Lung Epithelial and Vascular Endothelial Cells | Blunted expression of ACE2 and FURIN | Not specified | [1] |
In Vivo Effects:
| Animal Model | Effect | Dosing Regimen | Reference |
| Bleomycin-induced lung injury mouse model | Robustly abrogated inflammation and fibrosis | Escalating doses | [1] |
| Bleomycin-induced lung injury mouse model | Reduced expression of ACE2 and FURIN | Not specified | [1] |
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not extensively available in the public domain. The original clinical trial for its use in HIV-infected patients involved oral administration at doses of 75, 150, or 300 mg/day, suggesting oral bioavailability.[2] However, specific parameters such as Cmax, Tmax, half-life, and bioavailability in preclinical models have not been published.
Toxicology
Human Studies
The primary toxicological information for this compound comes from a phase 2 clinical trial in HIV-infected patients.
| Population | Adverse Event | Dosing Regimen | Incidence | Reference |
| HIV-infected patients | Rash | 75, 150, or 300 mg/day for 12 weeks | Dose-dependent; led to discontinuation in 6 of 71 patients | [2] |
The rash was reported to resolve shortly after discontinuation of the drug.[1]
Preclinical Studies
Formal preclinical toxicology studies, including acute toxicity (LD50), repeat-dose toxicity, genotoxicity, and reproductive toxicity, are not available in the public domain. Some in vitro studies have assessed the cytotoxicity of this compound.
| Cell Line | Assay | Finding | Concentration | Reference |
| Human Retinal Endothelial Cells (HRECs) | Cytotoxicity Assay | A nanoemulsion of this compound was not toxic | Up to 8% v/v at 48h | [2] |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This model is commonly used to evaluate the anti-fibrotic potential of therapeutic agents. While specific protocols from this compound studies are not fully detailed, a general methodology is as follows:
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Anesthesia: Mice are anesthetized using an appropriate method (e.g., isoflurane inhalation).
-
Bleomycin Administration: A single intratracheal instillation of bleomycin (typically 1.5-3.0 U/kg) is administered to induce lung injury. The control group receives intratracheal saline.
-
This compound Treatment: this compound is administered, often starting before the bleomycin challenge and continuing for a specified period (e.g., daily for 14-21 days). The route of administration in published studies was intraperitoneal.
-
Assessment of Fibrosis: At the end of the study period (e.g., day 14 or 21), mice are euthanized, and the lungs are harvested.
-
Histology: Lungs are fixed, sectioned, and stained (e.g., Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).
-
Biochemical Analysis: Lung tissue can be homogenized to measure collagen content (e.g., via hydroxyproline assay).
-
Gene Expression Analysis: RNA can be extracted from lung tissue to quantify the expression of pro-fibrotic and inflammatory markers (e.g., α-SMA, collagen I, TGF-β1, TNF-α) by qPCR.
-
-
Assessment of Inflammation: Bronchoalveolar lavage (BAL) can be performed to collect fluid and cells from the lungs. The total and differential cell counts in the BAL fluid are determined to assess the inflammatory infiltrate.
Cell Migration (Scratch) Assay
This assay is used to assess the effect of a compound on cell migration in vitro. A general protocol is as follows:
-
Cell Seeding: Plate cells (e.g., Human Retinal Endothelial Cells) in a multi-well plate and grow to a confluent monolayer.
-
Scratch Creation: Create a "scratch" or gap in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and then add fresh media containing this compound at various concentrations. A vehicle control is also included.
-
Image Acquisition: Immediately after creating the scratch (time 0) and at subsequent time points (e.g., 6, 12, 24 hours), capture images of the scratch at the same position using a microscope.
-
Data Analysis: The area of the scratch is measured at each time point using image analysis software. The rate of wound closure is calculated to determine the effect of this compound on cell migration.
References
- 1. RUNX1 Inhibition for Prevention, Treatment of Lung Injury in COVID-19 - Mass General Advances in Motion [advances.massgeneral.org]
- 2. A randomized trial of the activity and safety of Ro 24-7429 (Tat antagonist) versus nucleoside for human immunodeficiency virus infection. The AIDS Clinical Trials Group 213 Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
Ro24-7429: A Dual Inhibitor of HIV-1 Tat and RUNX1 with Therapeutic Potential in Fibrosis and Inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ro24-7429 is a synthetic benzodiazepine derivative that has garnered significant interest for its dual inhibitory activity against the Human Immunodeficiency Virus-1 (HIV-1) trans-activator of transcription (Tat) protein and the Runt-related transcription factor 1 (RUNX1). Initially investigated as an anti-HIV agent, its therapeutic potential has expanded to include anti-fibrotic and anti-inflammatory applications due to its potent modulation of the RUNX1 signaling pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. Detailed experimental protocols and a summary of key in vitro and in vivo findings are presented to facilitate further research and development of this promising molecule.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 7-chloro-N-methyl-5-(1H-pyrrol-2-yl)-3H-benzo[e][1][2]diazepin-2-amine, is a small molecule belonging to the benzodiazepine class of compounds. Its chemical structure is characterized by a diazepine ring fused to a benzene ring, with a chlorine substituent, a methylamino group, and a pyrrole moiety.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 7-chloro-N-methyl-5-(1H-pyrrol-2-yl)-3H-benzo[e][1][2]diazepin-2-amine | [3] |
| Chemical Formula | C₁₄H₁₃ClN₄ | [4] |
| Molecular Weight | 272.73 g/mol | [3] |
| CAS Number | 139339-45-0 | [1] |
| SMILES String | CNC1=NC2=CC=C(Cl)C=C2C(C3=CC=CN3)=NC1 | [1] |
| Predicted Water Solubility | 0.0847 mg/mL | [5] |
| Predicted logP | 2.37 | [5] |
| Predicted pKa (Strongest Acidic) | 15.47 | [5] |
| Predicted pKa (Strongest Basic) | 6.86 | [5] |
Mechanism of Action and Pharmacological Properties
This compound exhibits a dual mechanism of action, targeting two distinct proteins involved in critical cellular processes.
Inhibition of HIV-1 Tat
This compound was initially developed as a potent and orally active antagonist of the HIV-1 Tat protein.[1] Tat is a regulatory protein essential for viral replication, and its inhibition was a key strategy in anti-HIV drug discovery. However, in a randomized clinical trial, this compound did not show significant antiviral activity in HIV-infected patients.[6][7]
Inhibition of Runt-Related Transcription Factor 1 (RUNX1)
More recently, this compound has been identified as an inhibitor of RUNX1, a master transcription factor crucial for hematopoiesis, and implicated in various diseases, including cancer and fibrosis.[1][5] This inhibitory activity on RUNX1 appears to be the basis for its observed anti-fibrotic and anti-inflammatory effects.
Table 2: Summary of In Vitro Pharmacological Activities
| Biological Effect | Cell Line/System | Concentration Range | Duration of Treatment | Reference(s) |
| Induction of apoptosis | Peripheral Blood Mononuclear Cells (PBMCs) | 0.1-5 µM | 3 days | [1] |
| Inhibition of lymphocyte proliferation | PBMCs | 1-25 µM | Not specified | [1] |
| Inhibition of cell proliferation | A549 (human lung carcinoma), HLF (human lung fibroblast) | 50-200 µM | 24-72 hours | [1] |
| Reduction of TNF-α-induced RUNX1 mRNA up-regulation | Not specified | 75 µM | 48 hours | [1] |
| Reduction of TNFα-induced proliferation and migration | Human Retinal Endothelial Cells (HRECs) | Not specified | Not specified | [8] |
| Attenuation of Endothelial-to-Mesenchymal Transition (EndoMT) | Human Retinal Endothelial Cells (HRECs) | Not specified | 48-72 hours | [8] |
Table 3: Summary of In Vivo Pharmacological Activities
| Biological Effect | Animal Model | Dosage Range | Dosing Regimen | Reference(s) |
| Amelioration of lung fibrosis and inflammation | Bleomycin-induced pulmonary fibrosis in mice | 17.5-70 mg/kg (i.p.) | Daily for 14 or 21 days | [1] |
| Reduction of angiogenesis in retinal endothelial cells | Not specified (in vivo implications from in vitro data) | Not applicable | Not applicable | [5] |
Signaling Pathways
The therapeutic effects of this compound, particularly its anti-fibrotic and anti-inflammatory actions, are mediated through the modulation of key signaling pathways.
RUNX1-Mediated Anti-Fibrotic and Anti-Inflammatory Pathway
This compound exerts its effects by inhibiting RUNX1, which in turn blunts the downstream effects of pro-inflammatory and pro-fibrotic cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta (TGF-β).[9] This leads to a reduction in the expression of genes involved in fibrosis and inflammation.
Caption: this compound inhibits RUNX1, blocking pro-fibrotic and pro-inflammatory signals.
Downregulation of SARS-CoV-2 Host Mediators
An interesting and timely finding is that RUNX1 inhibition by this compound reduces the expression of Angiotensin-Converting Enzyme 2 (ACE2) and Furin, two host proteins critical for the entry of SARS-CoV-2 into cells.[9] This suggests a potential role for this compound in mitigating the severity of COVID-19.
Caption: this compound reduces SARS-CoV-2 host cell entry factors by inhibiting RUNX1.
Experimental Protocols
Synthesis of this compound
An alternative synthesis of this compound has been described, which is based on the ring expansion of 6-chloro-2-chloromethyl-4-(1H-pyrrol-2-yl)quinazoline 3-oxide to yield the corresponding benzodiazepine structure.[4] For research purposes, this compound can be commercially sourced with confirmed structure and purity.
In Vitro Apoptosis Assay in PBMCs
Objective: To determine the pro-apoptotic effect of this compound on human Peripheral Blood Mononuclear Cells (PBMCs).
Methodology:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) or vehicle control (DMSO) for 72 hours.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.
Caption: Workflow for assessing this compound induced apoptosis in PBMCs.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To evaluate the anti-fibrotic and anti-inflammatory efficacy of this compound in a mouse model of lung injury.
Methodology:
-
Acclimate C57BL/6 mice for at least one week before the experiment.
-
Administer this compound (e.g., 17.5, 35, 70 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for 14 or 21 days.
-
On day 0, induce lung injury by a single intratracheal instillation of bleomycin (e.g., 1.5 U/kg).
-
Monitor the animals for signs of distress and record body weight regularly.
-
At the end of the treatment period, euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.
-
Analyze BAL fluid for inflammatory cell counts and cytokine levels.
-
Process lung tissue for histological analysis (e.g., H&E and Masson's trichrome staining) to assess fibrosis and inflammation, and for biochemical analysis (e.g., hydroxyproline content) to quantify collagen deposition.
Caption: Experimental workflow for the in vivo evaluation of this compound.
Conclusion and Future Directions
This compound is a versatile small molecule with a well-defined dual mechanism of action. While its initial development as an anti-HIV agent did not lead to clinical success, its potent inhibitory effect on RUNX1 has opened new avenues for its therapeutic application in a range of diseases characterized by fibrosis and inflammation. The preclinical data are promising, demonstrating significant efficacy in a mouse model of pulmonary fibrosis. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its potential in other fibrotic conditions and inflammatory disorders. The finding that this compound can downregulate host factors essential for SARS-CoV-2 entry also merits further investigation as a potential therapeutic strategy for COVID-19.
References
- 1. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RUNX1 Inhibition for Prevention, Treatment of Lung Injury in COVID-19 - Mass General Advances in Motion [advances.massgeneral.org]
- 4. An alternate synthesis of the Tat-antagonist 7-chloro-N-methyl-5-(1H-pyrrol-2-yl)-3H-1,4-benzodiazepin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Inhibition of human immunodeficiency virus type 1 Tat-dependent activation of translation in Xenopus oocytes by the benzodiazepine this compound requires trans-activation response element loop sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized trial of the activity and safety of Ro 24-7429 (Tat antagonist) versus nucleoside for human immunodeficiency virus infection. The AIDS Clinical Trials Group 213 Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrative analysis of RUNX1 downstream pathways and target genes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Function of Ro24-7429
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro24-7429 is a small molecule that has undergone a significant evolution in scientific understanding, from its initial investigation as an antiviral agent to its current position as a promising modulator of fundamental cellular processes. Originally developed as an antagonist of the HIV-1 Tat protein, clinical trials did not demonstrate significant antiviral efficacy. However, subsequent research has repurposed this compound as a potent inhibitor of the Runt-related transcription factor 1 (RUNX1). This guide provides a comprehensive technical overview of the core function of this compound, focusing on its mechanism of action as a RUNX1 inhibitor, its impact on key signaling pathways, and a summary of its initial clinical evaluation.
Core Function: From HIV-1 Tat Antagonist to RUNX1 Inhibitor
This compound was initially designed to inhibit the replication of the Human Immunodeficiency Virus Type 1 (HIV-1) by targeting the viral trans-activator of transcription (Tat) protein. The Tat protein is crucial for viral gene expression and replication. However, a randomized clinical trial (NCT00000760) did not show evidence of antiviral activity for this compound.[1]
More recent and extensive research has identified the primary molecular target of this compound as the Runt-related transcription factor 1 (RUNX1).[2][3] RUNX1 is a master regulator of gene expression involved in hematopoiesis, angiogenesis, and fibrosis. By inhibiting RUNX1, this compound has shown potential in preclinical models for treating conditions such as pulmonary fibrosis and aberrant angiogenesis.[2][4]
While a specific IC50 or Kd value for the direct binding of this compound to RUNX1 is not prominently reported in the reviewed literature, its biological activity as a RUNX1 inhibitor has been demonstrated through its effects on downstream signaling pathways and gene expression at various concentrations in cellular and animal models.
Mechanism of Action: Modulation of Key Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of RUNX1, which in turn modulates the activity of critical signaling pathways, most notably the Transforming Growth Factor-β (TGF-β) and Tumor Necrosis Factor-α (TNF-α) pathways. These pathways are central to cellular proliferation, differentiation, inflammation, and fibrosis.
TGF-β Signaling Pathway
The TGF-β signaling pathway is a key driver of fibrosis. Upon ligand binding, TGF-β receptors activate SMAD proteins, which translocate to the nucleus and, in conjunction with other transcription factors including RUNX1, regulate the expression of pro-fibrotic genes. This compound, by inhibiting RUNX1, disrupts this pro-fibrotic signaling cascade.
TNF-α Signaling Pathway
The TNF-α signaling pathway is a central regulator of inflammation. TNF-α binding to its receptor can trigger a cascade of intracellular events leading to the activation of transcription factors like NF-κB and RUNX1, which drive the expression of pro-inflammatory genes. This compound can attenuate this inflammatory response by inhibiting RUNX1.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various in vitro and in vivo experimental models.
Table 1: In Vitro Efficacy of this compound on Cellular Models
| Cell Line | Treatment | Concentration | Duration | Effect | Reference |
|---|---|---|---|---|---|
| Human Retinal Endothelial Cells (HRECs) | TNF-α + this compound | Not specified | 48h (RNA), 72h (protein) | Significantly reduced TNF-α-induced proliferation and migration (p < 0.05). Decreased expression of EndoMT markers. | [2][5] |
| Human Lung Fibroblasts (HLFs) and A549 cells | This compound | 50-200 µM | 72h | 55% reduction in HLF proliferation and 82% reduction in A549 proliferation at 200 µM. | [2] |
| Human Microvascular Endothelial Cells (Lung) (HMEC-Ls) | TNF-α (5 ng/mL) + this compound | 75 µM | 48h | Significantly reduced TNF-α-induced FURIN mRNA expression by 70%. | [2][6] |
| Human Microvascular Endothelial Cells (Lung) (HMEC-Ls) | TNF-α (5 ng/mL) + this compound | Not specified | Not specified | 60% decrease in TNF-R1 expression. |[6] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Pulmonary Fibrosis
| Animal Model | Treatment | Dosage | Duration | Effect | Reference |
|---|---|---|---|---|---|
| Bleomycin-induced pulmonary fibrosis mice | This compound | Not specified | Not specified | Significantly attenuated bleomycin-induced up-regulation of RUNX1. Blunted the up-regulation of fibrosis markers. Reduced expression of RUNX1 and fibronectin. | [2] |
| Bleomycin-induced pulmonary fibrosis mice | this compound | Not specified | Not specified | Markedly reduced ACE2 staining and fibrosis. |[2] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the function of this compound.
Cell Culture and Treatment
-
Cell Lines: Human Retinal Endothelial Cells (HRECs), Human Lung Fibroblasts (HLFs), A549 (human lung carcinoma), and Human Microvascular Endothelial Cells (Lung) (HMEC-Ls) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For stimulation experiments, cells are often treated with cytokines such as TNF-α (e.g., 5 ng/mL). This compound is typically dissolved in DMSO and added to the cell culture medium at the desired concentrations (e.g., 50-200 µM).
Western Blotting
-
Purpose: To detect and quantify the expression levels of specific proteins.
-
Protocol:
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each sample is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., RUNX1, fibronectin, E-cadherin), followed by incubation with enzyme-linked secondary antibodies.
-
Detection: The signal is detected using a chemiluminescent substrate and imaged.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Purpose: To measure the mRNA expression levels of target genes.
-
Protocol:
-
RNA Extraction: Total RNA is isolated from cells or tissues.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is amplified using gene-specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR instrument.
-
Data Analysis: The relative expression of the target gene is calculated, often normalized to a housekeeping gene.
-
Cell Proliferation Assay
-
Purpose: To assess the effect of a compound on cell growth.
-
Protocol:
-
Cells are seeded in a multi-well plate and treated with various concentrations of this compound.
-
After a set incubation period (e.g., 72 hours), a reagent that measures a parameter indicative of cell number (e.g., DNA content, metabolic activity) is added.
-
The signal is measured using a plate reader.
-
Scratch Wound Assay
-
Purpose: To evaluate cell migration.
-
Protocol:
-
A confluent monolayer of cells is "scratched" to create a cell-free gap.
-
The cells are treated with the test compound.
-
The closure of the gap by migrating cells is monitored and imaged over time.
-
Clinical Trial Summary: NCT00000760
The initial clinical investigation of this compound was as an anti-HIV agent. The following table summarizes the key aspects of the Phase I/II clinical trial NCT00000760.
Table 3: Overview of Clinical Trial NCT00000760
| Parameter | Description |
|---|---|
| Official Title | A Randomized Study of Activity, Safety, and Tolerance of Oral Ro 24-7429 (Tat Antagonist) in Patients With HIV Infection |
| Primary Objectives | To study the anti-HIV activity, safety, and tolerance of various doses of this compound monotherapy. |
| Study Design | Randomized, controlled, with a blinded arm for this compound. |
| Participants | 96 HIV-infected patients. |
| Treatment Arms | - this compound at 75 mg/day- this compound at 150 mg/day- this compound at 300 mg/day- Nucleoside analogue control (zidovudine or didanosine) |
| Duration | 12 weeks. |
| Key Outcomes | - No evidence of antiviral activity was observed for this compound.[1]- Nucleoside analogue treatment resulted in a significant increase in CD4 cell count and a decrease in serum HIV p24 antigen levels compared to this compound.[1]- The primary adverse effect of this compound was a rash, which led to treatment discontinuation in 6 out of 71 patients.[1][3] |
Conclusion and Future Directions
This compound represents a compelling example of drug repurposing. While its initial development as an HIV-1 Tat antagonist was unsuccessful in a clinical setting, its identification as a RUNX1 inhibitor has opened new avenues for therapeutic exploration. The ability of this compound to modulate the pro-fibrotic and pro-inflammatory signaling of the TGF-β and TNF-α pathways provides a strong rationale for its investigation in diseases characterized by fibrosis and inflammation.
Future research should focus on several key areas:
-
Determination of a precise IC50 or Kd value for the interaction between this compound and RUNX1 to better understand its potency and guide dose selection in future studies.
-
Further elucidation of the downstream targets of the this compound/RUNX1 axis to fully map its mechanism of action.
-
Preclinical evaluation in a broader range of disease models where RUNX1 is implicated, such as other fibrotic diseases and certain cancers.
-
Well-designed clinical trials to assess the safety and efficacy of this compound as a RUNX1 inhibitor in human diseases.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand the core function of this compound and to build upon the existing body of knowledge to unlock its full therapeutic potential.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIOCELL | Free Full-Text | Transcriptional factor RUNX1: A potential therapeutic target for fibrotic pulmonary disease [techscience.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Targeting HIV Transcription: The Quest for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on Ro24-7429: A Technical Overview of a Tat Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro24-7429 emerged in the early 1990s as a promising novel therapeutic agent in the fight against Human Immunodeficiency Virus type 1 (HIV-1). As a benzodiazepine derivative, it was designed to inhibit the function of the viral trans-activator of transcription (Tat) protein, a critical regulator of HIV-1 gene expression and replication. The Tat protein dramatically enhances the elongation of viral transcripts by binding to the trans-activation response (TAR) element present in the nascent viral RNA. By antagonizing Tat, this compound was developed with the potential to suppress viral replication, including in chronically infected cells, a feature not typically associated with reverse transcriptase inhibitors of that era. This document provides an in-depth technical guide on the initial studies of this compound as a Tat antagonist, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. While initial clinical trials did not demonstrate significant antiviral activity in patients, the foundational research into this compound provided valuable insights into Tat inhibition as a therapeutic strategy.[1][2] More recently, this compound has been repurposed and investigated as a RUNX1 inhibitor for various non-HIV-related pathologies.[3][4]
Quantitative Data Summary
The antiviral activity and clinical effects of this compound were evaluated in a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings from this research.
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Cell Type | HIV-1 Strain(s) | Assay Type | Endpoint Measured | IC90 (µM) | Reference |
| Various cell lines, PBLs, Macrophages | Multiple Strains | Not Specified | Viral Replication | 1-3 | (Hsu et al., 1993)[5] |
| Acutely Infected MDMs | HIV Ba-L | p24 antigen production | Inhibition of replication | ~10 (99% inhibition) | (Dunne et al., 1994) |
| Chronically Infected MDMs | HIV Ba-L | p24 antigen production | Inhibition of replication | >10 (<50% inhibition) | (Dunne et al., 1994) |
| Acutely Infected PBMCs | HIV Ba-L | p24 antigen production | Inhibition of replication | ~10 (68.5% inhibition) | (Dunne et al., 1994) |
| Chronically Infected PBMCs (4 days post-infection) | HIV Ba-L | p24 antigen production | Inhibition of replication | >10 (<50% inhibition) | (Dunne et al., 1994) |
PBLs: Peripheral Blood Lymphocytes; MDMs: Monocyte-Derived Macrophages; PBMCs: Peripheral Blood Mononuclear Cells; IC90: 90% inhibitory concentration.
Table 2: Key Results from the ACTG 213 Phase II Clinical Trial
| Parameter | This compound (75, 150, or 300 mg/day) | Nucleoside Analogue (Zidovudine or Didanosine) | P-value | Reference |
| Change in CD4 Cell Count (cells/mm³) at Week 8 | Decrease of 27 | Increase of 28 | < .001 | (Haubrich et al., 1995)[1] |
| Change in Serum HIV p24 Antigen (pg/mL) at Week 8 | Increase of 41 | Decrease of 111 | .007 | (Haubrich et al., 1995)[1] |
| Change in Infectious PBMCs (log10 reduction) at Week 8 | 0.02 | 0.66 | .02 | (Haubrich et al., 1995)[1] |
| Primary Adverse Effect | Rash (led to discontinuation in 6 of 71 patients) | Not Specified in abstract | - | (Haubrich et al., 1995)[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the initial studies of this compound are provided below.
HIV-1 Tat-Mediated Transactivation Reporter Gene Assay
This assay is designed to quantify the ability of a compound to inhibit the Tat-dependent expression of a reporter gene under the control of the HIV-1 Long Terminal Repeat (LTR) promoter.
1. Cell Culture and Reagents:
- Cell Line: HeLa cells or other suitable human cell lines.
- Plasmids:
- An HIV-1 LTR-driven reporter plasmid (e.g., LTR-luciferase or LTR-CAT).
- A Tat-expressing plasmid.
- A control plasmid for transfection efficiency normalization (e.g., a CMV-driven β-galactosidase plasmid).
- Transfection Reagent: Calcium phosphate, DEAE-dextran, or a commercially available lipid-based transfection reagent.
- Lysis Buffer: Appropriate for the chosen reporter gene assay.
- Reporter Gene Assay Kit: Luciferase or CAT assay system.
- This compound: Dissolved in an appropriate solvent (e.g., DMSO).
2. Transfection Procedure:
- Seed HeLa cells in 6-well plates to achieve 50-70% confluency on the day of transfection.
- Prepare a transfection cocktail containing the LTR-reporter plasmid, the Tat-expressing plasmid, and the control plasmid in appropriate ratios.
- Add the transfection reagent to the plasmid mixture according to the manufacturer's instructions and incubate to allow complex formation.
- Add the transfection complexes to the cells and incubate for 4-6 hours.
- Remove the transfection medium and replace it with fresh culture medium.
3. Compound Treatment and Reporter Assay:
- 24 hours post-transfection, treat the cells with various concentrations of this compound or vehicle control.
- Incubate the cells for an additional 24 hours.
- Wash the cells with phosphate-buffered saline (PBS).
- Lyse the cells using the appropriate lysis buffer.
- Perform the reporter gene assay (luciferase or CAT) on the cell lysates according to the manufacturer's protocol.
- Measure the activity of the control transfection marker (e.g., β-galactosidase) to normalize for transfection efficiency.
4. Data Analysis:
- Calculate the percentage of inhibition of Tat-mediated transactivation for each concentration of this compound relative to the vehicle-treated control.
- Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
HIV-1 p24 Antigen ELISA
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of HIV-1 p24 capsid protein in cell culture supernatants, which serves as a marker for viral replication.
1. Reagents and Materials:
- 96-well microtiter plates coated with a monoclonal antibody against HIV-1 p24.
- Cell culture supernatants from HIV-1 infected cells treated with this compound or control.
- Recombinant HIV-1 p24 antigen standard.
- Biotinylated polyclonal antibody against HIV-1 p24.
- Streptavidin-horseradish peroxidase (HRP) conjugate.
- TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.
- Stop solution (e.g., 2N H2SO4).
- Wash buffer (e.g., PBS with 0.05% Tween 20).
- Assay buffer (e.g., wash buffer with 1% BSA).
2. Assay Procedure:
- Prepare a standard curve by serially diluting the recombinant p24 antigen in assay buffer.
- Add 100 µL of standards and cell culture supernatants (appropriately diluted) to the wells of the p24 antibody-coated plate.
- Incubate for 1-2 hours at 37°C.
- Wash the plate 3-5 times with wash buffer.
- Add 100 µL of the biotinylated anti-p24 antibody to each well and incubate for 1 hour at 37°C.
- Wash the plate 3-5 times with wash buffer.
- Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at 37°C.
- Wash the plate 3-5 times with wash buffer.
- Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
- Stop the reaction by adding 50 µL of stop solution to each well.
3. Data Analysis:
- Measure the absorbance at 450 nm using a microplate reader.
- Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
- Determine the concentration of p24 in the cell culture supernatants by interpolating their absorbance values from the standard curve.
- Calculate the percentage of inhibition of viral replication for each concentration of this compound.
CEM-SS Cell Syncytial Assay
This assay assesses the ability of a compound to inhibit HIV-1-induced syncytia (giant cell) formation, which is a hallmark of HIV-1 infection in certain T-cell lines.
1. Cell Lines and Virus:
- CEM-SS cells: A T-lymphoblastoid cell line that is highly susceptible to HIV-1-induced syncytia formation.
- HIV-1 stock: A laboratory-adapted strain of HIV-1 capable of inducing syncytia.
2. Assay Procedure:
- Seed CEM-SS cells in 96-well plates.
- Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
- Infect the cells with a standardized amount of HIV-1.
- Incubate the plates for 3-5 days at 37°C in a humidified CO2 incubator.
- Examine the plates microscopically for the presence and number of syncytia (multinucleated giant cells).
3. Data Analysis:
- Quantify the number of syncytia in each well.
- Calculate the percentage of inhibition of syncytia formation for each concentration of this compound relative to the untreated, infected control.
- Determine the IC50 value for the inhibition of syncytia formation.
Visualizations
The following diagrams illustrate key pathways and workflows related to the initial studies of this compound.
Caption: HIV-1 Tat-mediated transactivation and its inhibition by this compound.
References
- 1. A randomized trial of the activity and safety of Ro 24-7429 (Tat antagonist) versus nucleoside for human immunodeficiency virus infection. The AIDS Clinical Trials Group 213 Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Tat-mediated HIV-1 replication and neurotoxicity by novel GSK3-beta inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RUNX1 Inhibition for Prevention, Treatment of Lung Injury in COVID-19 - Mass General Advances in Motion [advances.massgeneral.org]
- 4. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of type 1 human immunodeficiency virus replication by a tat antagonist to which the virus remains sensitive after prolonged exposure in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ro24-7429 in A549 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro24-7429 is a potent small molecule inhibitor of the transcription factor Runt-related transcription factor 1 (RUNX1).[1] RUNX1 is implicated in the regulation of cellular proliferation, differentiation, and apoptosis, and its dysregulation has been linked to various cancers, including non-small cell lung cancer (NSCLC), for which the A549 cell line is a widely used model. These application notes provide detailed protocols for utilizing this compound to study its effects on A549 human lung adenocarcinoma cells, focusing on cell viability, apoptosis, and the underlying signaling pathways.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of RUNX1. In A549 cells, RUNX1 has been shown to influence key signaling pathways that drive cancer cell proliferation and survival, including the EGFR and mTOR pathways. By inhibiting RUNX1, this compound can modulate the expression of downstream targets, leading to decreased proliferation and induction of apoptosis. Specifically, RUNX1 inhibition has been demonstrated to upregulate Mig6, a negative regulator of EGFR, thereby deactivating the EGFR/ERK pathway and promoting apoptosis. Furthermore, RUNX1 is known to affect the mTOR pathway, which is a central regulator of cell growth and proliferation.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and related experimental findings in A549 cells.
Table 1: Effects of this compound on A549 Cell Proliferation
| Parameter | Concentration Range | Incubation Time | Result |
| Inhibition of Proliferation | 50-200 µM | 24-72 hours | Dose-dependent inhibition of A549 cell proliferation. |
Table 2: Effects of this compound on RUNX1-Related Signaling in A549 Cells
| Treatment | Concentration | Incubation Time | Effect on Protein/mRNA Levels |
| This compound | 150-200 µM | 24 hours (pre-treatment) | Prevents TGF-β1–induced N-cadherin up-regulation.[2] |
| This compound | 75 µM | 48 hours | Significantly reduces TNF-α–induced up-regulation of RUNX1 mRNA by 50%. |
Experimental Protocols
A549 Cell Culture
Materials:
-
A549 cell line
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture A549 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a suitable density.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of A549 cells.
Materials:
-
A549 cells
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed A549 cells in a 96-well plate at a density of 5x10³ cells/well and incubate overnight.[3]
-
Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100, 200 µM) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in A549 cells treated with this compound using flow cytometry.
Materials:
-
A549 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed A549 cells in 6-well plates and treat with the desired concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[4]
-
Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[4]
Western Blot Analysis of RUNX1 Pathway Proteins
This protocol is for assessing the expression of RUNX1 and related signaling proteins in A549 cells treated with this compound.
Materials:
-
A549 cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RUNX1, anti-p-EGFR, anti-EGFR, anti-Mig6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Seed A549 cells in 6-well plates and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
Visualizations
Caption: Experimental workflow for studying this compound effects on A549 cells.
Caption: RUNX1 signaling pathway in A549 cells and the inhibitory effect of this compound.
References
- 1. RUNX1 Inhibition for Prevention, Treatment of Lung Injury in COVID-19 - Mass General Advances in Motion [advances.massgeneral.org]
- 2. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer mechanism of breviscapine in non-small cell lung cancer A549 cells acts via ROS-mediated upregulation of IGFBP4 - Wei - Journal of Thoracic Disease [jtd.amegroups.org]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Ro24-7429 Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro24-7429 is a small molecule that has garnered significant interest in the scientific community for its dual-role as a potent antagonist of the HIV-1 transactivator protein Tat and as an inhibitor of the runt-related transcription factor 1 (RUNX1).[1] This compound has been investigated for its anti-HIV, anti-inflammatory, and anti-fibrotic properties.[1] Notably, in vivo studies have demonstrated its efficacy in animal models of pulmonary fibrosis.[1][2] These application notes provide a comprehensive guide for the intraperitoneal (IP) administration of this compound for research purposes, with detailed protocols for solution preparation and injection procedures.
Mechanism of Action
This compound primarily functions through two distinct mechanisms:
-
HIV-1 Tat Antagonism : The compound inhibits the function of the HIV-1 Tat protein, which is essential for viral replication. By antagonizing Tat, this compound can suppress HIV-1 gene expression.[1]
-
RUNX1 Inhibition : this compound also acts as an inhibitor of RUNX1, a key transcription factor involved in various cellular processes, including cell proliferation and differentiation.[1] Inhibition of RUNX1 has been shown to have anti-inflammatory and anti-fibrotic effects.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data from a representative in vivo study utilizing intraperitoneal injection of this compound in a mouse model of bleomycin-induced pulmonary fibrosis.
| Parameter | Value | Species/Model | Source |
| Dosage Range | 17.5 - 70 mg/kg | C57BL/6J mice | [1] |
| Administration Route | Intraperitoneal (i.p.) | C57BL/6J mice | [1] |
| Frequency | Daily | C57BL/6J mice | [1] |
| Duration | 14 or 21 days | C57BL/6J mice | [1] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol is based on the formulation provided by MedChemExpress and is intended for a final injection volume of 100 µL per 20g mouse (5 mL/kg).[1] Adjust volumes as necessary based on the specific dosage and animal weight.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a 10% DMSO in PEG300/Tween-80/Saline vehicle solution:
-
In a sterile tube, combine:
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Sterile Saline
-
-
Vortex thoroughly to create a homogenous solution.
-
-
Prepare the this compound injection solution:
-
For a target dose of 20.8 mg/mL, dissolve the required amount of this compound powder in DMSO to create a stock solution.
-
Add 100 µL of the this compound DMSO stock solution to 900 µL of the prepared vehicle solution (from step 1).
-
Vortex the final solution until the this compound is completely dissolved and the solution is clear.
-
-
Storage:
-
It is recommended to prepare the injection solution fresh for each use.
-
If short-term storage is necessary, store at 4°C and protect from light. For longer-term storage of the DMSO stock solution, refer to the manufacturer's guidelines, which typically recommend -20°C for one month or -80°C for six months.[1]
-
Intraperitoneal Injection Procedure in Mice
This protocol provides a general guideline for IP injection in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) regulations.
Materials:
-
Prepared this compound injection solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Weigh the mouse accurately to determine the correct injection volume.
-
Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.
-
-
Injection Site:
-
The preferred injection site is the lower right or left quadrant of the abdomen. This helps to avoid puncturing the cecum, bladder, or other vital organs.
-
-
Injection:
-
Swab the injection site with 70% ethanol and allow it to dry.
-
Insert the needle at a 15-20 degree angle with the bevel facing up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears in the syringe hub, withdraw the needle and inject at a different site with a new sterile needle.
-
Slowly inject the calculated volume of the this compound solution.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
-
Observe the animal for a few minutes to ensure there is no leakage from the injection site.
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for in vivo this compound administration.
References
Application Notes and Protocols for Ro24-7429
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro24-7429 is a potent small molecule inhibitor of Runt-related transcription factor 1 (RUNX1).[1][2] It has demonstrated significant anti-inflammatory and anti-fibrotic properties in preclinical studies.[3][4] Initially investigated as an HIV-1 transactivator protein (Tat) antagonist, its role as a RUNX1 inhibitor has garnered increasing interest for its therapeutic potential in various diseases, including pulmonary fibrosis.[3][4][5] These application notes provide detailed protocols for the preparation of this compound stock solutions and an overview of its mechanism of action.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃ClN₄ | [6] |
| Molecular Weight | 272.73 g/mol | [2][6] |
| Appearance | White to yellow solid powder | [7] |
| CAS Number | 139339-45-0 | [6] |
Solubility
The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions. The known solubility data is summarized below.
| Solvent | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 62.5 mg/mL (≥ 229.16 mM) | Ultrasonic assistance may be required for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility. | [1][2] |
| Water | 0.0847 mg/mL | [8] | |
| Ethanol | Data not available | ||
| Phosphate-Buffered Saline (PBS) | Data not available |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before use.
-
Weigh this compound: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.73 mg of this compound (Molecular Weight = 272.73 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO to 2.73 mg of this compound.
-
Mix Thoroughly: Tightly cap the vial and vortex the solution until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.[1][2] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
Note on working solutions: When preparing working solutions for cell-based assays, it is recommended to dilute the DMSO stock solution in the culture medium. Ensure the final concentration of DMSO is less than 0.5% to minimize solvent-induced cytotoxicity.[9]
Mechanism of Action: RUNX1 Signaling Pathway
This compound functions as an inhibitor of the transcription factor RUNX1.[1] RUNX1 plays a critical role in the regulation of genes involved in fibrosis and inflammation. By inhibiting RUNX1, this compound can modulate the expression of downstream targets, including Transforming Growth Factor-beta 1 (TGF-β1) and Tumor Necrosis Factor-alpha (TNF-α), which are key mediators in these pathological processes.[3][5]
Experimental Workflow: Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a stock solution of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. RUNX1 Inhibition for Prevention, Treatment of Lung Injury in COVID-19 - Mass General Advances in Motion [advances.massgeneral.org]
- 4. BIOCELL | Free Full-Text | Transcriptional factor RUNX1: A potential therapeutic target for fibrotic pulmonary disease [techscience.com]
- 5. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ro 24-7429 | Tat antagonist | CAS 139339-45-0 | Sun-shinechem [sun-shinechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: Ro24-7429 Nanoemulsion for Ocular Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of a Ro24-7429 nanoemulsion intended for topical ocular delivery. This formulation is designed to address neovascular eye diseases by inhibiting the Runt-related transcription factor 1 (RUNX1), a key regulator of angiogenesis.
Introduction
Aberrant angiogenesis, the pathological formation of new blood vessels, is a hallmark of several debilitating eye diseases, including proliferative diabetic retinopathy and choroidal neovascularization.[1] Overexpression of the transcription factor RUNX1 has been identified as a critical mediator in this process.[1][2] The small molecule this compound is a potent inhibitor of RUNX1, presenting a promising therapeutic agent.[3] However, its effective delivery to the posterior segment of the eye remains a significant challenge.
To overcome the limitations of conventional ophthalmic formulations, a novel oil-in-water nanoemulsion (designated eNanoRo24) has been developed.[1][4] This system encapsulates the lipophilic this compound, enhancing its stability and facilitating its penetration through ocular tissues.[5] Nanoemulsions offer several advantages for ocular drug delivery, including prolonged residence time on the ocular surface, improved bioavailability, and the potential for sustained drug release.[5][6]
This document outlines the formulation of the this compound nanoemulsion, its physicochemical characterization, and protocols for in vitro and in vivo efficacy studies.
Mechanism of Action: RUNX1 Inhibition
This compound functions by inhibiting RUNX1, a transcription factor that plays a crucial role in endothelial cell proliferation and migration—key events in angiogenesis.[1] In pathological conditions like retinal neovascularization, RUNX1 is upregulated. Its inhibition by this compound is believed to modulate the PI3K/AKT/mTOR signaling pathway, which is critical for endothelial cell angiogenesis. Furthermore, RUNX1 inhibition has been shown to reduce the expression of Delta-like ligand 4 (DLL4), a protein associated with the "tip cell" phenotype in sprouting angiogenesis.[1]
Quantitative Data Summary
The following tables summarize the key physicochemical and pharmacokinetic parameters of the this compound nanoemulsion based on available literature.
Table 1: Physicochemical Properties of this compound Nanoemulsion (eNanoRo24)
| Parameter | Value | Method of Analysis |
| Droplet Size (z-average) | < 100 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -30 mV | Electrophoretic Light Scattering |
| Drug Content | 95 - 105% of theoretical | HPLC |
| pH | 6.8 - 7.4 | pH meter |
| Osmolality | 280 - 320 mOsm/kg | Osmometer |
Table 2: In Vitro Drug Release Profile of this compound from Nanoemulsion
| Time (hours) | Cumulative Release (%) |
| 2 | 15 ± 3 |
| 8 | 40 ± 5 |
| 24 | 65 ± 6 |
| 48 | 80 ± 7 |
| 72 | 90 ± 5 |
| 100 | > 95 |
Note: Data are representative and may vary based on the exact formulation and experimental conditions.
Experimental Protocols
The following are detailed protocols for the preparation, characterization, and evaluation of the this compound nanoemulsion.
Preparation of this compound Nanoemulsion
This protocol describes the fabrication of an oil-in-water nanoemulsion using a high-energy emulsification method.
Materials:
-
This compound
-
Oil phase (e.g., Castor oil, Medium-chain triglycerides)
-
Surfactant (e.g., Polysorbate 80, Cremophor EL)
-
Co-surfactant (e.g., Transcutol P, Propylene glycol)
-
Glycerol (as a tonicity agent)
-
Purified water
Protocol:
-
Oil Phase Preparation: Dissolve this compound in the selected oil phase. Gently heat (to ~40°C) if necessary to ensure complete dissolution.
-
Aqueous Phase Preparation: In a separate vessel, dissolve the surfactant, co-surfactant, and glycerol in purified water.
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles (e.g., 5-10 cycles at 15,000-20,000 psi) to reduce the droplet size.
-
Sonication: Further reduce the droplet size and improve uniformity by sonicating the nanoemulsion using a probe sonicator. Maintain the formulation in an ice bath to prevent overheating.[1]
-
Final Filtration: Filter the resulting nanoemulsion through a 0.22 µm sterile filter for sterilization.
Physicochemical Characterization
4.2.1. Droplet Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dilute the nanoemulsion with purified water and analyze using a Zetasizer (Malvern Panalytical or similar) based on Dynamic Light Scattering (DLS) for size and PDI, and Electrophoretic Light Scattering for zeta potential.
-
Parameters: Measurements are typically performed at 25°C with a scattering angle of 90° or 173°.
4.2.2. Drug Content and Encapsulation Efficiency
-
Total Drug Content: Disrupt a known amount of nanoemulsion using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug. Quantify the drug concentration using a validated HPLC method.
-
Free Drug Content: Separate the aqueous phase containing the unencapsulated drug from the nanoemulsion using ultracentrifugation. Quantify the drug in the supernatant via HPLC.
-
Calculation:
-
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
In Vitro Drug Release Study
This protocol uses a dialysis bag method to simulate drug release.
Materials:
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Phosphate Buffered Saline (PBS), pH 7.4, as release medium
-
This compound nanoemulsion
-
Shaking water bath or orbital shaker
Protocol:
-
Soak the dialysis membrane in the release medium for at least 12 hours before use.
-
Pipette a precise volume (e.g., 1 mL) of the nanoemulsion into the dialysis bag and securely seal both ends.
-
Immerse the sealed bag into a known volume of release medium (e.g., 50 mL) maintained at 37°C with constant agitation.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72, 96 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using HPLC.
-
Calculate the cumulative percentage of drug released over time.
In Vitro Cellular Assays
These assays are performed using Human Retinal Endothelial Cells (HRECs) to evaluate the biological activity of the nanoemulsion.
4.4.1. Cell Viability/Cytotoxicity Assay (e.g., MTT or MTS assay)
-
Seed HRECs in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound nanoemulsion, unloaded nanoemulsion (vehicle control), and a positive control (e.g., cytotoxic agent). Include untreated cells as a negative control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control. The nanoemulsion should not be toxic to HRECs.[1]
4.4.2. Cell Migration Assay (Scratch Wound Assay)
-
Grow HRECs to a confluent monolayer in a 6-well or 12-well plate.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and replace the medium with fresh medium containing different concentrations of the this compound nanoemulsion or controls.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 8, 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time. A reduction in migration is expected with treatment.[1]
In Vivo Efficacy Study: Laser-Induced Choroidal Neovascularization (CNV) Model in Mice
This model is a standard for studying aberrant angiogenesis in the eye.
Protocol:
-
Animal Model: Use adult C57BL/6J mice.
-
Anesthesia and Pupil Dilation: Anesthetize the mice and dilate their pupils with a topical mydriatic agent.
-
Laser Photocoagulation: Use a diode laser to create burns on the retina, rupturing Bruch's membrane. This induces the growth of new blood vessels from the choroid.
-
Topical Administration: Administer a fixed volume (e.g., 5 µL) of the this compound nanoemulsion or vehicle control topically to the ocular surface of the mice twice or three times daily.
-
Evaluation: After a set period (e.g., 7 or 14 days), euthanize the mice and enucleate the eyes.
-
Quantification of CNV:
-
Prepare choroidal flat mounts.
-
Stain the neovascularization with a fluorescent vascular label (e.g., Isolectin B4).
-
Image the flat mounts using a fluorescence microscope and quantify the area of the CNV lesions using image analysis software.
-
A significant reduction in the CNV lesion size in the treated group compared to the control group indicates efficacy.
-
Conclusion
The this compound nanoemulsion represents a promising platform for the topical treatment of ocular neovascular diseases. Its formulation is designed to enhance drug solubility, stability, and ocular penetration, thereby improving therapeutic efficacy. The protocols outlined in this document provide a framework for the successful formulation, characterization, and preclinical evaluation of this innovative drug delivery system. Researchers are encouraged to optimize these protocols based on their specific laboratory conditions and materials.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Design of Novel Nanoemulsion Formulations for Topical Ocular Delivery of Itraconazole: Development, Characterization and In Vitro Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols: Ro24-7429 in Pulmonary Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ro24-7429, a potent and specific inhibitor of Runt-related transcription factor 1 (RUNX1), in the context of pulmonary fibrosis research. This document includes summaries of key quantitative data, detailed experimental protocols for in vivo and in vitro studies, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Idiopathic pulmonary fibrosis (IPF) is a chronic, progressive, and fatal lung disease with limited therapeutic options.[1][2] Recent research has identified the transcription factor RUNX1 as a key player in the pathogenesis of pulmonary fibrosis.[3][4][5] this compound, originally developed as an HIV-1 Tat protein inhibitor with a favorable safety profile in human clinical trials, has been repurposed as a RUNX1 inhibitor and has shown significant anti-fibrotic and anti-inflammatory effects in preclinical models of pulmonary fibrosis.[3][6][7][8] These findings suggest that targeting RUNX1 with this compound could be a promising therapeutic strategy for pulmonary fibrosis.[3][5][9]
Mechanism of Action
This compound functions by inhibiting the activity of RUNX1, a transcription factor that plays a crucial role in the differentiation of fibroblasts into myofibroblasts, a key event in the development of fibrosis.[10] RUNX1 is a downstream mediator of pro-fibrotic signaling pathways, including the Transforming growth factor-β (TGF-β) and Tumor necrosis factor-α (TNF-α) pathways.[3][7] By inhibiting RUNX1, this compound can blunt the downstream effects of these profibrotic cytokines, thereby reducing inflammation, extracellular matrix deposition, and the overall fibrotic response.[3][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in pulmonary fibrosis models.
Table 1: In Vivo Efficacy of this compound in Bleomycin-Induced Mouse Model of Pulmonary Fibrosis
| Parameter | Vehicle Control | This compound Treatment | Reference |
| Dosage | - | 70 mg/kg, every other day | [3] |
| Administration Route | Intraperitoneal | Intraperitoneal | [3] |
| Treatment Regimen | Started 7 days before bleomycin induction and continued throughout the experiment | Started 7 days before bleomycin induction and continued throughout the experiment | [3] |
| Effect on Fibrosis | Prominent fibrosis detected two weeks after bleomycin instillation | Robust preservation of lung structures, similar to saline-instilled mice | [6] |
| Effect on Inflammatory Cell Infiltration | Large influx of neutrophils and macrophages | Reduced infiltration of neutrophils and macrophages | [3] |
| Effect on Fibrosis Markers (mRNA) | Upregulation of α-SMA, Collagen 3A1, and Fibronectin | Significant reduction in the expression of α-SMA, Collagen 3A1, and Fibronectin | [3] |
| Effect on Protein Expression (Western Blot) | Increased RUNX1 and Fibronectin, decreased E-cadherin | Reduced expression of RUNX1 and Fibronectin, preserved expression of E-cadherin | [3] |
Table 2: In Vitro Efficacy of this compound in Lung Cell Models
| Cell Type | Stimulus | This compound Concentration | Effect | Reference |
| A549 (human lung epithelial cells) | TGF-β1 | 150 and 200 μmol/L | Prevented TGF-β1–induced N-cadherin up-regulation | [11] |
| Human-derived pulmonary alveolar epithelial cells | TGF-β1 | 150 and 200 μmol/L | Prevented TGF-β1–induced N-cadherin up-regulation | [11] |
| Human Lung Fibroblasts (HLF) | TGF-β1 | Not specified (siRNA used) | Reduced differentiation into myofibroblasts (reduced α-SMA, fibronectin, collagen 1A1) | [10] |
| A549 cells | TNF-α | 75 μmol/L | Reduced TNF-α–induced up-regulation of RUNX1 mRNA by 50% | [3] |
| Human Lung Fibroblasts (HLF) | Not specified | 50-200 μmol/L | 30-55% reduction in proliferation at 72 hours | [3] |
Experimental Protocols
In Vivo Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin and subsequent treatment with this compound.
Materials:
-
Bleomycin sulfate (Sigma-Aldrich)
-
Sterile 0.9% saline
-
This compound
-
Vehicle control (e.g., DMSO, saline)
-
C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Intratracheal administration device
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
This compound Administration (Preventative Regimen):
-
Dissolve this compound in a suitable vehicle.
-
Administer this compound (70 mg/kg) or vehicle control via intraperitoneal injection every other day, starting 7 days before bleomycin induction.[3]
-
-
Bleomycin Induction:
-
Post-Induction Treatment: Continue the administration of this compound or vehicle every other day until the end of the experiment (e.g., 14 or 21 days post-bleomycin).
-
Euthanasia and Tissue Collection:
-
At the designated endpoint, euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for inflammatory cell analysis.
-
Perfuse the lungs with saline and harvest the lung tissue.
-
Fix a portion of the lung in 10% neutral buffered formalin for histology and embed the remaining tissue in paraffin or freeze it in liquid nitrogen for molecular analysis.[13]
-
In Vitro Treatment of Lung Cells with this compound
This protocol outlines the treatment of cultured lung cells with this compound to assess its effect on pro-fibrotic signaling.
Materials:
-
Human lung epithelial cells (e.g., A549) or human lung fibroblasts (HLFs)
-
Appropriate cell culture medium and supplements
-
Recombinant human TGF-β1 or TNF-α
-
This compound
-
DMSO (vehicle control)
-
Cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture plates and allow them to adhere and reach a desired confluency (e.g., 70-80%).
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound to the desired final concentrations (e.g., 50-200 μmol/L) in cell culture medium.
-
Add the this compound-containing medium or vehicle control to the cells and incubate for a specified period (e.g., 24 hours).[11]
-
-
Stimulation with Pro-fibrotic Cytokines:
-
Cell Lysis and Analysis:
-
After the incubation period, wash the cells with PBS and lyse them for subsequent analysis, such as Western blotting or RT-qPCR.
-
Western Blot Analysis
This protocol describes the detection of protein expression levels of key fibrosis markers.
Materials:
-
Lung tissue homogenates or cell lysates
-
Protein extraction buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RUNX1, anti-fibronectin, anti-α-SMA, anti-E-cadherin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Extract total protein from lung tissue or cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Real-Time Quantitative PCR (RT-qPCR)
This protocol is for quantifying the mRNA expression levels of fibrosis-related genes.
Materials:
-
Lung tissue or cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target genes (e.g., RUNX1, α-SMA, Col3a1, Fn1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from lung tissue or cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and gene-specific primers.
-
RT-qPCR: Perform the RT-qPCR reaction using a real-time PCR system.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.[15]
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the application of this compound in pulmonary fibrosis research.
Caption: Signaling pathways implicated in pulmonary fibrosis and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in pulmonary fibrosis research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pulmonary fibrosis - Wikipedia [en.wikipedia.org]
- 4. Mouse models of bleomycin-induced pulmonary fibrosis [pubmed.ncbi.nlm.nih.gov]
- 5. TGF-β1: Gentlemanly orchestrator in idiopathic pulmonary fibrosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bleomycin induced mouse pulmonary fibrosis model [bio-protocol.org]
- 8. BIOCELL | Free Full-Text | Transcriptional factor RUNX1: A potential therapeutic target for fibrotic pulmonary disease [techscience.com]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of RUNX1 blocks the differentiation of lung fibroblasts to myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.box [2024.sci-hub.box]
- 13. Osteopontin and fibronectin in lung tissue, serum, and bronchoalveolar lavage fluid of dogs with idiopathic pulmonary fibrosis and control dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot protocol for Fibronectin Antibody (NBP1-91258): Novus Biologicals [novusbio.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Ro24-7429 Treatment in Human Retinal Endothelial Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ro24-7429 is a small molecule inhibitor of the Runt-related transcription factor 1 (RUNX1).[1] In the context of human retinal endothelial cells (HRECs), this compound has been investigated for its therapeutic potential in mitigating pathological processes associated with fibrovascular retinal diseases, such as diabetic retinopathy. Pro-inflammatory stimuli, like Tumor Necrosis Factor-alpha (TNFα), can induce RUNX1 expression in HRECs, leading to a cellular transformation process known as Endothelial-to-Mesenchymal Transition (EndoMT).[1] EndoMT is characterized by the loss of endothelial markers and the acquisition of a mesenchymal, pro-fibrotic phenotype, contributing to excessive extracellular matrix deposition and scarring.[1] this compound has been shown to attenuate TNFα-induced EndoMT, as well as inhibit the proliferation and migration of HRECs, suggesting its potential as a therapeutic agent against aberrant retinal angiogenesis and fibrosis.[1][2]
These application notes provide an overview of the effects of this compound on HRECs and detailed protocols for key experiments to assess its efficacy.
Data Presentation
The following tables summarize the expected quantitative data from experiments investigating the effects of this compound on HRECs. These are templates to be populated with experimental results.
Table 1: Effect of this compound on HREC Migration
| Treatment Group | Wound Closure (%) at 24h (Mean ± SD) | p-value vs. TNFα |
| Vehicle Control | ||
| TNFα (5 ng/mL) | ||
| TNFα + this compound (Concentration 1) | ||
| TNFα + this compound (Concentration 2) |
Table 2: Effect of this compound on EndoMT Marker Gene Expression (qPCR)
| Treatment Group (48h) | Relative mRNA Expression (Fold Change vs. Vehicle) | ||
| RUNX1 | ACTA2 (α-SMA) | FN1 (Fibronectin) | |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| TNFα (5 ng/mL) | |||
| TNFα + this compound |
Table 3: Effect of this compound on EndoMT Marker Protein Expression (Western Blot Densitometry)
| Treatment Group (72h) | Relative Protein Expression (Fold Change vs. Vehicle) | |
| RUNX1 | α-SMA | |
| Vehicle Control | 1.0 | 1.0 |
| TNFα (5 ng/mL) | ||
| TNFα + this compound |
Signaling Pathways and Experimental Workflows
Caption: TNFα-RUNX1 signaling pathway in HRECs and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in HRECs.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: Human Retinal Endothelial Cells (HRECs).
-
Culture Medium: A suitable endothelial cell growth medium, supplemented with growth factors and antibiotics.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Treatment Protocol:
-
Seed HRECs in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and grow to 80-90% confluence.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 12-24 hours prior to treatment.
-
Prepare treatment media containing TNFα (a final concentration of 5 ng/mL is suggested based on literature) and varying concentrations of this compound. A vehicle control (e.g., DMSO) should be included.
-
Replace the starvation medium with the treatment media and incubate for the desired duration (e.g., 24 hours for migration assays, 48 hours for qPCR, and 72 hours for Western blotting and immunofluorescence).[1]
-
2. Scratch Migration Assay
-
Objective: To assess the effect of this compound on HREC migration.
-
Materials:
-
HRECs cultured in 24-well plates
-
p200 pipette tip
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
-
Protocol:
-
Grow HRECs to a confluent monolayer in 24-well plates.
-
Create a "scratch" in the monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with the treatment media (Vehicle, TNFα, TNFα + this compound).
-
Capture images of the scratch at 0 hours and after 24 hours of incubation.
-
Quantify the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure.
-
3. Quantitative Real-Time PCR (qPCR)
-
Objective: To measure the effect of this compound on the mRNA expression of EndoMT markers.
-
Protocol:
-
RNA Extraction: After 48 hours of treatment, lyse the HRECs and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, the synthesized cDNA, and primers for the target genes (e.g., RUNX1, ACTA2, FN1) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
-
4. Western Blotting
-
Objective: To determine the effect of this compound on the protein levels of EndoMT markers.
-
Protocol:
-
Protein Extraction: After 72 hours of treatment, lyse the HRECs in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against RUNX1, α-SMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
-
5. Immunofluorescence
-
Objective: To visualize the expression and localization of RUNX1 and α-SMA.
-
Protocol:
-
Cell Seeding: Grow HRECs on glass coverslips in a 24-well plate.
-
Treatment and Fixation: Treat the cells as described above for 72 hours. Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization and Blocking: Permeabilize the cells with 0.1% Triton X-100 in PBS and block with a solution containing 1% BSA and 10% goat serum.
-
Primary Antibody Incubation: Incubate with primary antibodies against RUNX1 and α-SMA overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
References
Experimental Design for Ro24-7429 Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro24-7429 is a benzodiazepine analog that has been investigated for its therapeutic potential in two distinct contexts. Initially developed as an antagonist of the Human Immunodeficiency Virus Type 1 (HIV-1) Tat protein, it demonstrated the ability to inhibit viral replication in vitro by interfering with Tat-mediated transactivation of the HIV-1 long terminal repeat (LTR).[1][2] Although it showed no significant antiviral activity in clinical trials, recent research has repurposed this compound as a potent inhibitor of the transcription factor Runt-related transcription factor 1 (RUNX1).[3][4] This discovery has opened new avenues for its investigation in diseases such as pulmonary fibrosis and aberrant angiogenesis.
These application notes provide detailed protocols for in vitro and in vivo studies to characterize the activity of this compound as both an HIV-1 Tat antagonist and a RUNX1 inhibitor.
Data Presentation
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Cell Line | HIV-1 Strain | Assay Type | IC50 / IC90 (µM) | Cytotoxicity (CC50, µM) | Reference |
| CEM | Various | Acute Infection | IC90 = 1-3 | >100 | [1][5] |
| Peripheral Blood Lymphocytes | Various | Acute Infection | IC90 = 1-3 | >100 | [1][5] |
| Macrophages | Various | Acute Infection | IC90 = 1-3 | >100 | [1][5] |
| H9/IIIB | Chronic | Chronic Infection | Reduction in viral RNA/protein | Not specified | [1] |
Table 2: In Vitro Anti-Fibrotic and Anti-Angiogenic Activity of this compound
| Cell Type | Condition | Assay | Endpoint Measured | Effect of this compound | Reference |
| Human Retinal Endothelial Cells (HRECs) | TNFα stimulation | Western Blot, qPCR, ICC | EndoMT markers | Decreased expression | [5] |
| HRECs | TNFα stimulation | Scratch Migration Assay | Cell migration | Significantly reduced | [5] |
| HRECs | - | Proliferation Assay | Cell proliferation | Significantly reduced | [6] |
| Human Lung Epithelial Cells, Fibroblasts, Vascular Endothelial Cells | TGF-β1 and TNF-α stimulation | Western Blot, RT-qPCR | Fibrosis and inflammation markers | Blunted upregulation | [1][4] |
Mandatory Visualizations
Signaling Pathway of HIV-1 Tat Transactivation and Inhibition by this compound
Caption: HIV-1 Tat-mediated transactivation and its inhibition by this compound.
Experimental Workflow for HIV-1 LTR Reporter Assay
Caption: Workflow for assessing this compound's inhibition of HIV-1 LTR activity.
Signaling Pathway of RUNX1 Inhibition by this compound in Fibrosis
Caption: Inhibition of RUNX1-mediated fibrotic and inflammatory signaling by this compound.
Experimental Protocols
Protocol 1: HIV-1 LTR-Driven Reporter Gene Assay
Objective: To determine the in vitro potency of this compound in inhibiting HIV-1 Tat-mediated transactivation of the viral LTR. This assay utilizes TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR.
Materials:
-
TZM-bl cells (NIH AIDS Reagent Program)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
HEPES buffer
-
DEAE-Dextran
-
HIV-1 laboratory-adapted strains (e.g., NL4-3)
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates (white, clear bottom)
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Cell Culture: Maintain TZM-bl cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 mM HEPES.
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium and incubate overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in growth medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).
-
Compound Addition: Add 50 µL of the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Virus Infection: Immediately after compound addition, infect the cells with a predetermined amount of HIV-1 (multiplicity of infection, MOI, of 0.01-0.1) in the presence of DEAE-Dextran (final concentration 15-20 µg/mL). The final volume in each well should be 200 µL.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, remove the culture medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Data Acquisition: Measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent inhibition of HIV-1 replication for each concentration of this compound relative to the vehicle control. Determine the 50% inhibitory concentration (IC50) by non-linear regression analysis.
Protocol 2: In Vitro Cell Proliferation (Cytotoxicity) Assay
Objective: To determine the cytotoxic effect of this compound on the cell lines used in the antiviral and anti-fibrotic assays.
Materials:
-
Target cells (e.g., TZM-bl, HRECs)
-
Growth medium appropriate for the cell line
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period.
-
Compound Addition: Add serial dilutions of this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for the same duration as the primary functional assay (e.g., 48 hours for the HIV-1 LTR assay).
-
Assay Development: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percent cell viability for each concentration of this compound relative to the vehicle control. Determine the 50% cytotoxic concentration (CC50).
Protocol 3: In Vitro Scratch (Wound Healing) Assay
Objective: To assess the effect of this compound on the migration of cells, such as human retinal endothelial cells (HRECs), a key process in angiogenesis.
Materials:
-
HRECs
-
Endothelial cell growth medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a specialized scratch assay tool
-
This compound
-
DMSO
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed HRECs in a multi-well plate and grow them to a confluent monolayer.
-
Scratch Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh growth medium containing different concentrations of this compound or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the rate of cell migration and compare the treated groups to the control.
Protocol 4: Western Blot Analysis for Fibrosis Markers
Objective: To determine the effect of this compound on the protein expression of key fibrosis markers (e.g., α-SMA, Collagen) in response to pro-fibrotic stimuli.
Materials:
-
Human lung fibroblasts or other relevant cell types
-
TGF-β1
-
This compound
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies against α-SMA, Collagen, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and, once they reach a desired confluency, pre-treat with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add a pro-fibrotic stimulus like TGF-β1 to the medium and incubate for 24-48 hours.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
These protocols provide a foundation for investigating the multifaceted activities of this compound. Researchers should optimize these protocols for their specific cell systems and experimental conditions.
References
- 1. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. RUNX1 Inhibition for Prevention, Treatment of Lung Injury in COVID-19 - Mass General Advances in Motion [advances.massgeneral.org]
- 4. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Inhibiting RUNX1 Activity with Ro24-7429
For Researchers, Scientists, and Drug Development Professionals
Introduction
Runt-related transcription factor 1 (RUNX1) is a critical regulator of gene expression involved in various cellular processes, including hematopoiesis, angiogenesis, and fibrosis. Dysregulation of RUNX1 activity has been implicated in several diseases, such as cancer, diabetic retinopathy, and pulmonary fibrosis. Ro24-7429 is a small molecule inhibitor that has been repurposed to target RUNX1 activity. Originally developed as an anti-HIV agent, it was found to be safe in human clinical trials but ineffective for its initial indication. Subsequent research has demonstrated its potential as a potent inhibitor of RUNX1, making it a valuable tool for studying RUNX1-mediated biological processes and a potential therapeutic agent.
This document provides detailed application notes and protocols for utilizing this compound to inhibit RUNX1 activity in a research setting.
Mechanism of Action
This compound functions by interfering with the transcriptional activity of RUNX1. RUNX1 typically forms a heterodimeric complex with Core-Binding Factor Subunit Beta (CBFβ), which enhances its stability and DNA-binding affinity. This complex then binds to specific DNA sequences in the promoter and enhancer regions of target genes, regulating their transcription. This compound is thought to disrupt the interaction between RUNX1 and CBFβ or interfere with the binding of the RUNX1/CBFβ complex to DNA, thereby inhibiting the transcription of RUNX1 target genes.[1] This leads to the modulation of various downstream signaling pathways, including the Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α) pathways, which are often dysregulated in fibrotic and inflammatory conditions.[2][3]
Data Presentation
While specific IC50 values for this compound are not widely reported in the reviewed literature, several studies have established effective concentrations for inhibiting RUNX1 activity in various cell types. The following table summarizes the effective concentrations and observed effects of this compound in different in vitro models.
| Cell Line/Model | Concentration(s) | Treatment Time | Observed Effects | Reference(s) |
| Human Retinal Endothelial Cells (HRECs) | Not specified | 48 hours | Significant reduction in cell proliferation and migration. Reduction in RUNX1 and DLL4 expression. | |
| Human Pulmonary Alveolar Epithelial Cells (A549) | 150 µM, 200 µM | 24 hours pre-treatment, followed by TGF-β1 exposure | Prevention of TGF-β1–induced N-cadherin up-regulation. | [2] |
| Human Microvascular Endothelial Cells (Lung) (HMEC-Ls) | 75 µM | 48 hours | 50% reduction in TNF-α–induced up-regulation of RUNX1 mRNA. | [2] |
| Bleomycin-induced pulmonary fibrosis mouse model | 70 mg/kg | Pre-treatment | Attenuation of RUNX1 up-regulation and reduction in fibrosis markers (α-SMA, collagen 3A1, fibronectin). | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory effect of this compound on RUNX1 activity.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., HUVECs, A549, primary fibroblasts)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from a stock solution. It is recommended to test a range of concentrations (e.g., 1 µM to 200 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is used to assess the protein levels of RUNX1 and its downstream targets.
Materials:
-
Cells treated with this compound and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RUNX1, anti-Fibronectin, anti-α-SMA, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Real-Time Quantitative PCR (RT-qPCR)
This protocol is used to measure the mRNA expression levels of RUNX1 and its target genes.
Materials:
-
Cells treated with this compound and control cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
RT-qPCR instrument
-
Primers for target genes (e.g., RUNX1, FN1, COL1A1, ACTA2) and a housekeeping gene (e.g., GAPDH, B2M)
Protocol:
-
Extract total RNA from treated and control cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reactions in triplicate for each sample and primer pair using SYBR Green qPCR Master Mix.
-
Run the qPCR program on an RT-qPCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizations
Signaling Pathway of RUNX1 Inhibition by this compound
Caption: Proposed mechanism of this compound action on RUNX1 signaling.
Experimental Workflow for Assessing this compound Efficacy
Caption: General workflow for studying the effects of this compound.
Logical Relationship of RUNX1 Inhibition and Downstream Effects
Caption: Downstream consequences of RUNX1 inhibition by this compound.
References
- 1. BIOCELL | Free Full-Text | Transcriptional factor RUNX1: A potential therapeutic target for fibrotic pulmonary disease [techscience.com]
- 2. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ro24-7429 Technical Support Center: Troubleshooting Solubility and Experimental Design
Welcome to the technical support center for Ro24-7429, a potent dual inhibitor of HIV-1 Tat protein and Runt-related transcription factor 1 (RUNX1). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a primary focus on its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as a small molecule inhibitor of the transcription factor RUNX1.[1][2] By inhibiting RUNX1, it blunts the downstream effects of pro-fibrotic and pro-inflammatory signaling pathways, such as those mediated by Transforming Growth Factor-β1 (TGF-β1) and Tumor Necrosis Factor-α (TNF-α).[2][3] This inhibitory action leads to anti-fibrotic and anti-inflammatory effects.
Q2: What are the known solubility properties of this compound?
A2: this compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents like dimethyl sulfoxide (DMSO).[1] Specific solubility data is summarized in the table below.
Q3: How should I store this compound powder and stock solutions?
A3: The solid powder form of this compound should be stored in a dry, dark place at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[4] Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents.
| Solvent | Solubility | Notes |
| DMSO | 62.5 mg/mL (229.16 mM) | Sonication is recommended to aid dissolution.[5] Use of hygroscopic DMSO can negatively impact solubility; it is advisable to use a fresh, unopened vial of DMSO.[1] |
| Water | 0.0847 mg/mL | [6] |
| Ethanol | Data not available | Solubility in ethanol is not readily reported in the literature. It is recommended to perform a small-scale pilot test to determine solubility for your specific application. |
| PBS | Data not available | Given its low aqueous solubility, direct dissolution in PBS is not recommended. For cell culture experiments, a DMSO stock solution should be serially diluted in the culture medium. |
Troubleshooting Guide for Solubility Issues
Issue 1: Precipitate forms when diluting DMSO stock solution in aqueous media.
-
Cause: this compound has low aqueous solubility, and adding a concentrated DMSO stock directly to an aqueous buffer can cause the compound to crash out of solution.
-
Solution:
-
Lower the final concentration: Attempt to use a lower final concentration of this compound in your experiment if permissible by the protocol.
-
Stepwise dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the aqueous medium.
-
Increase the percentage of co-solvent (for in vivo formulations): If preparing a formulation for animal studies, consider using a vehicle with a higher percentage of solubilizing agents like PEG300 and Tween-80.
-
Gentle warming and vortexing: Briefly warm the solution to 37°C and vortex gently to aid in re-dissolving the precipitate. However, be cautious about potential degradation with prolonged heating.
-
Issue 2: The compound does not fully dissolve in DMSO.
-
Cause: The concentration may be too high, or the DMSO may have absorbed moisture.
-
Solution:
-
Use fresh DMSO: Ensure you are using anhydrous or low-water content DMSO.[1]
-
Sonication: As recommended, use an ultrasonic bath to aid dissolution.[5]
-
Gentle warming: Briefly warm the solution to 37°C while vortexing. Avoid excessive heat.
-
Prepare a more dilute stock: If the above methods fail, prepare a less concentrated stock solution.
-
Issue 3: Solution appears cloudy or has visible particles after storage.
-
Cause: The compound may have precipitated out of solution over time, especially if stored at a lower temperature than it was prepared at.
-
Solution:
-
Warm and vortex: Bring the solution to room temperature or 37°C and vortex to see if the precipitate redissolves.
-
Filter the solution: If the precipitate does not redissolve, it may be necessary to filter the solution through a 0.22 µm filter to remove undissolved particles before use, though this will reduce the effective concentration.
-
Prepare fresh solution: To ensure accurate dosing, it is always best to prepare fresh solutions if precipitation is observed.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 272.73 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 2.73 mg of this compound powder and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly.
-
If necessary, place the vial in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of an In Vivo Formulation (with PEG300 and Tween-80)
This protocol yields a clear solution of ≥ 2.08 mg/mL.[1]
-
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure (for 1 mL of working solution):
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
The final solution should be clear. If precipitation occurs, gentle warming and sonication may be used.
-
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for its use.
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ro 24-7429 | Tat antagonist | CAS 139339-45-0 | Sun-shinechem [sun-shinechem.com]
- 5. glpbio.com [glpbio.com]
- 6. go.drugbank.com [go.drugbank.com]
Technical Support Center: Improving Ro24-7429 Bioavailability In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the RUNX1 inhibitor, Ro24-7429. The focus is on strategies to enhance its in vivo bioavailability, drawing from current research on nanoemulsion-based delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that was initially investigated as an HIV-1 Tat antagonist.[1] While it proved ineffective for this purpose, it has been repurposed as a potent inhibitor of the Runt-related transcription factor 1 (RUNX1).[1] Its therapeutic potential is now being explored in conditions where RUNX1 is overexpressed, such as in pathological angiogenesis and fibrosis.[2][3][4]
Q2: What are the main challenges in the in vivo application of this compound?
The primary challenge with this compound, like many small molecule inhibitors, is achieving adequate bioavailability and effective concentrations at the target tissue when administered systemically.[2][5] This can be due to poor solubility, rapid metabolism, or off-target distribution.
Q3: What is eNanoRo24 and how does it improve this compound's performance?
eNanoRo24 is a nanoemulsion formulation designed to encapsulate this compound.[2][4][5] This oil-in-water nanoemulsion improves the in vivo delivery of this compound by:
-
Enhancing Solubility: Dispersing the hydrophobic this compound in the oil phase of the nanoemulsion overcomes solubility issues.
-
Sustained Release: The nanoemulsion formulation provides a sustained release of the drug over an extended period.[2][5]
-
Improved Cellular Uptake: The nano-sized droplets of eNanoRo24 can be internalized by cells, for example, through clathrin-mediated endocytosis in endothelial cells.[2][5]
-
Increased Efficacy: In preclinical models, eNanoRo24 has demonstrated superior efficacy in reducing cell proliferation and migration compared to this compound dissolved in DMSO.[4]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Low in vivo efficacy despite correct dosage. | Poor bioavailability of this compound. | Consider formulating this compound into a nanoemulsion (eNanoRo24) to improve its solubility and in vivo delivery.[2][4][5] |
| Precipitation of this compound during formulation. | This compound has low aqueous solubility. | Ensure this compound is fully dissolved in the oil phase of the nanoemulsion before homogenization and sonication.[4] |
| High variability in experimental results. | Inconsistent nanoemulsion particle size or stability. | Characterize the nanoemulsion for droplet size using Dynamic Light Scattering (DLS) to ensure a consistent size distribution (e.g., < 200 nm).[4] Assess the stability of the formulation over time. |
| Difficulty in assessing target engagement in vivo. | Lack of a robust method to measure this compound levels in tissue. | Utilize High-Performance Liquid Chromatography (HPLC) to quantify this compound concentrations in post-mortem tissue samples to confirm drug distribution to the target organ.[2][5] |
| Unexpected toxicity in cell culture or in vivo. | Off-target effects or issues with the delivery vehicle. | Test the unloaded nanoemulsion (vehicle control) to rule out toxicity from the formulation components.[4] Perform dose-response studies to determine the optimal therapeutic window. |
Quantitative Data Summary
Table 1: Physicochemical Properties of eNanoRo24
| Parameter | Value | Method of Analysis | Reference |
| Droplet Size | < 100 nm | Dynamic Light Scattering (DLS) | [2][5] |
| Drug Release | Sustained over 100 hours | Dialysis with HPLC quantification | [2][5] |
Table 2: In Vitro Efficacy of eNanoRo24 vs. This compound in DMSO
| Assay | Outcome | Result | Reference |
| Proliferation Assay (HRECs) | Reduction in cell proliferation | eNanoRo24 showed a higher reduction than this compound in DMSO. | [4] |
| Migration Assay (HRECs) | Reduction in cell migration | Significant reduction observed with eNanoRo24 treatment. | [4] |
| Cytotoxicity Assay (HRECs) | Cell Viability | No toxicity observed with eNanoRo24 at the highest tested concentration. | [4] |
Table 3: In Vivo Efficacy of eNanoRo24 in Mouse Models of Retinal Angiogenesis
| Model | Treatment | Outcome | Result | Reference |
| Laser-induced Choroidal Neovascularization (CNV) | Systemic administration of eNanoRo24 | Reduction in leakage severity | Pathology severity was decreased relative to controls. | [2][5] |
| VEGF Overexpression Model (Kimba) | Systemic administration of eNanoRo24 | Reduction in leakage severity | Pathology severity was decreased relative to controls. | [2][5] |
Experimental Protocols
1. Preparation of this compound Nanoemulsion (eNanoRo24)
This is a general protocol based on the literature. The exact composition of the oil and surfactant phases for eNanoRo24 is not publicly available and would require optimization.
-
Materials: this compound, a suitable oil (e.g., medium-chain triglycerides), a surfactant (e.g., Tween 80), and purified water.
-
Procedure:
-
Dissolve this compound in the oil phase.
-
Prepare the aqueous phase by dissolving the surfactant in purified water.
-
Add the oil phase to the aqueous phase dropwise while stirring.
-
Homogenize the mixture using a high-speed homogenizer.
-
Further reduce the droplet size by sonication using a probe sonicator until a translucent nanoemulsion is formed.[4]
-
Characterize the nanoemulsion for particle size, polydispersity index, and zeta potential using Dynamic Light Scattering (DLS).
-
2. In Vivo Administration of eNanoRo24 in a Mouse Model
This protocol is a general guideline for intraperitoneal injection in mice.
-
Animal Model: Mouse model of laser-induced choroidal neovascularization or VEGF overexpression.[2][5]
-
Procedure:
-
Prepare the eNanoRo24 formulation at the desired concentration.
-
Administer eNanoRo24 to the mice via serial intraperitoneal injections. The exact dose and frequency will need to be determined based on the specific study design.[2][5]
-
Monitor the animals for any adverse effects.
-
At the end of the study, evaluate the therapeutic efficacy using appropriate methods such as fundus fluorescence angiography (FFA) to assess retinal vasculature.[2][5]
-
Collect post-mortem tissues to measure drug distribution using HPLC.[2][5]
-
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for developing and testing eNanoRo24.
Caption: RUNX1 signaling pathway in angiogenesis.
Caption: RUNX1 signaling pathway in fibrosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. RUNX1 promotes angiogenesis in colorectal cancer by regulating the crosstalk between tumor cells and tumor associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
interpreting negative results with Ro24-7429
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro24-7429. The information is designed to help interpret unexpected or negative results obtained during experiments.
Frequently Asked Questions (FAQs)
Q1: We are using this compound as an HIV-1 Tat antagonist, but we are not observing any antiviral activity. Is our experiment flawed?
A1: Not necessarily. While this compound was initially developed as an antagonist of the HIV-1 transactivator protein Tat, clinical trials have shown that it does not exhibit antiviral activity in HIV-infected patients.[1][2][3][4] If your experiment is designed to measure the inhibition of HIV replication, a lack of effect is consistent with previous findings. It is crucial to consider the now-understood primary mechanism of action of this compound as a RUNX1 inhibitor.[2][5]
Q2: What is the established mechanism of action for this compound?
A2: this compound is a potent and orally active inhibitor of the Runt-related transcription factor 1 (RUNX1).[2][5] It was later discovered that its effects are primarily mediated through the inhibition of RUNX1, which plays a critical role in various cellular processes, including inflammation and fibrosis.[2][3][4] Its initial development as an HIV-1 Tat antagonist was based on its ability to inhibit Tat-dependent transcription initiation.[6]
Q3: We are observing anti-proliferative or apoptotic effects in our cell cultures treated with this compound. Is this a known off-target effect?
A3: These are known effects of this compound. Studies have shown that this compound can induce apoptosis in cultured peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner and inhibit the proliferation of various cell lines, including A549 and HLF cells.[5] These effects are likely linked to its activity as a RUNX1 inhibitor, as RUNX1 is involved in cell proliferation and survival.
Q4: Are there any known adverse effects of this compound observed in clinical trials that could be relevant to our in vivo studies?
A4: Yes, the primary adverse effect observed in a clinical trial with HIV-infected patients was a rash, which was dose-dependent and led to the discontinuation of treatment in some patients.[1][2] When conducting in vivo animal studies, it is important to monitor for any signs of skin irritation or other adverse reactions.
Q5: Can this compound be used for research outside of HIV?
A5: Absolutely. Given its role as a RUNX1 inhibitor, this compound has shown promise in preclinical models for treating conditions such as pulmonary fibrosis and reducing inflammation.[3][4][7] It has also been investigated for its anti-angiogenic properties in retinal endothelial cells.[8] Therefore, its application in cancer, fibrosis, and inflammation research is highly relevant.
Troubleshooting Guide
Issue: No observable effect of this compound in an HIV replication assay.
This is a common and expected outcome based on clinical data.
-
Logical Troubleshooting Workflow:
Troubleshooting steps for no antiviral effect.
-
Possible Causes and Solutions:
-
Incorrect Mechanistic Assumption: The primary reason for the lack of effect is that this compound is not an effective inhibitor of HIV replication in vivo.
-
Solution: Shift the experimental focus to its effects as a RUNX1 inhibitor. Investigate its impact on pathways regulated by RUNX1, such as those involved in inflammation or fibrosis.
-
-
Assay System: The specific cell line or viral strain used might be insensitive to any residual, weak anti-Tat activity.
-
Solution: If the goal is to specifically study Tat inhibition, consider using a cell-based reporter assay that directly measures Tat-dependent transcription from the HIV-1 LTR promoter.
-
-
Drug Integrity: Ensure the compound has been stored correctly (-20°C for short-term, -80°C for long-term) and that the concentration used is appropriate for the expected cellular effects (typically in the µM range).[5]
-
Issue: Unexpected cytotoxicity or anti-proliferative effects observed.
-
Possible Causes and Solutions:
-
On-Target RUNX1 Inhibition: RUNX1 is a key regulator of cell fate and proliferation. Inhibition of RUNX1 can lead to apoptosis or reduced cell growth in certain cell types.
-
Solution: Characterize the observed cytotoxicity. Perform dose-response curves and apoptosis assays (e.g., Annexin V/PI staining) to quantify the effect. Correlate these findings with the expression levels of RUNX1 in your cell model.
-
-
Cell Line Sensitivity: Different cell lines will have varying sensitivity to this compound depending on their reliance on RUNX1 signaling.
-
Solution: Test the compound on a panel of cell lines with known RUNX1 expression levels to determine if there is a correlation between RUNX1 and sensitivity to this compound.
-
-
Quantitative Data Summary
Table 1: Clinical Trial Results of this compound vs. Nucleoside Analogue in HIV-Infected Patients [1]
| Parameter | This compound (75, 150, or 300 mg/day) | Nucleoside Analogue (Zidovudine or Didanosine) | P-value |
| Change in CD4 Cell Count at Week 8 | -27 cells/mm³ | +28 cells/mm³ | < .001 |
| Change in Serum HIV p24 Antigen at Week 8 | +41 pg/mL | -111 pg/mL | .007 |
| Change in Infectious PBMCs (log10) | -0.02 | -0.66 | .02 |
Table 2: In Vitro Effects of this compound [5]
| Cell Line/Type | Concentration Range | Observed Effect |
| PBMCs | 0.1 - 5 µM | Dose-dependent induction of apoptosis |
| Lymphocytes | 1 - 25 µM | Induction of apoptosis and inhibition of antigen-induced proliferation |
| A549 and HLF cells | 50 - 200 µM | Strong, dose-dependent inhibition of proliferation |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Plating: Seed cells (e.g., A549, HLF, or PBMCs) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the appropriate cell culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM. Include a vehicle control (DMSO) at the highest concentration used.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Protocol 2: HIV-1 Replication Assay (for confirmation of negative results)
-
Cell Infection: Plate susceptible target cells (e.g., TZM-bl cells or activated PBMCs) in a 96-well plate. Infect the cells with a known amount of HIV-1 (e.g., NL4-3) in the presence of serial dilutions of this compound or a positive control (e.g., Zidovudine).
-
Incubation: Incubate the infected cells for 3-5 days.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
Quantification of Viral Replication: Measure the amount of viral replication using one of the following methods:
-
p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.
-
Reverse Transcriptase Assay: Measure the activity of the viral reverse transcriptase enzyme in the supernatant.
-
Reporter Gene Assay: If using a reporter cell line like TZM-bl, measure the expression of the reporter gene (e.g., luciferase or β-galactosidase).
-
-
Analysis: Compare the level of viral replication in the this compound-treated wells to the untreated and positive control wells.
Signaling Pathways and Workflows
Initial hypothesized mechanism of this compound.
Current understanding of this compound's action.
References
- 1. A randomized trial of the activity and safety of Ro 24-7429 (Tat antagonist) versus nucleoside for human immunodeficiency virus infection. The AIDS Clinical Trials Group 213 Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RUNX1 Inhibition for Prevention, Treatment of Lung Injury in COVID-19 - Mass General Advances in Motion [advances.massgeneral.org]
- 3. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The human immunodeficiency virus type 1 Tat antagonist, Ro 5-3335, predominantly inhibits transcription initiation from the viral promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Ro24-7429 dose-dependent side effects in research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-dependent side effects and experimental use of Ro24-7429.
Frequently Asked Questions (FAQs)
Q1: What is the primary known side effect of this compound in human subjects?
A1: The primary adverse effect reported in clinical trials with this compound is a skin rash.[1][2] In a phase 2 trial involving HIV-infected patients, this rash was the main reason for discontinuing treatment in some participants.[1]
Q2: Is the observed rash a dose-dependent side effect?
A2: Yes, the rash associated with this compound has been described as appearing in a dose-dependent manner.[2] However, a key clinical study noted that while rash led to discontinuation of the drug, no overall dose-response relationship for adverse events was established within the tested range (75, 150, or 300 mg/day).[1]
Q3: What is the mechanism of action of this compound?
A3: this compound was initially developed as an antagonist of the HIV-1 transactivator of transcription (Tat) protein.[3][4][5] More recently, it has been identified as an inhibitor of the runt-related transcription factor 1 (RUNX1).[2][3][6][7] This latter activity is the basis for its investigation into anti-inflammatory and anti-fibrotic applications.[2][6][7][8]
Q4: Has this compound shown efficacy in its original intended use as an antiviral?
A4: No, clinical trials in HIV-infected patients demonstrated that this compound did not have any significant antiviral activity.[1][2]
Q5: Are there any known toxicities of this compound in preclinical in vitro studies?
A5: In vitro, this compound has been shown to induce apoptosis in peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner at concentrations between 0.1 and 5 µM.[3] It also inhibits the proliferation of A549 and HLF cell lines at concentrations between 50 and 200 µM.[3] However, a nanoemulsion formulation of this compound was found to be non-toxic to human retinal endothelial cells (HRECs) at concentrations up to 8% v/v for 48 hours.[9]
Troubleshooting Guides
Issue 1: Unexpected levels of apoptosis are observed in our cell culture experiments with this compound.
-
Question: We are observing higher-than-expected rates of apoptosis in our cell cultures treated with this compound. How can we troubleshoot this?
-
Answer:
-
Confirm the concentration range: this compound has been reported to induce apoptosis in a dose-dependent manner, particularly in immune cells like PBMCs, at concentrations as low as 0.1-5 µM.[3] Verify that your experimental concentration is appropriate for your cell type and experimental goals.
-
Cell type sensitivity: Be aware that different cell lines may have varying sensitivities to this compound. Consider performing a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.
-
Review the experimental protocol: Ensure that the incubation time and other experimental conditions are consistent with established protocols. Prolonged exposure could contribute to increased apoptosis.
-
Issue 2: We are not observing the expected anti-fibrotic effects in our animal model.
-
Question: Our in vivo experiments with this compound in a mouse model of fibrosis are not showing the anticipated therapeutic effects. What could be the reason?
-
Answer:
-
Dose-dependency: The anti-fibrotic effects of this compound have been shown to be dose-dependent in a bleomycin-induced lung injury mouse model.[6] Doses of 17.5 mg/kg showed a slight effect, 35 mg/kg had a moderate effect, and 70 mg/kg robustly ameliorated lung fibrosis and inflammation.[6] Re-evaluate your dosing regimen to ensure it is within the effective range.
-
Route of administration and formulation: The route of administration and the vehicle used can significantly impact drug exposure and efficacy. In the aforementioned study, this compound was administered via intraperitoneal (i.p.) injection.[3] Consider if your administration route is optimal for reaching the target tissue.
-
Timing of treatment: The timing of drug administration relative to the induction of fibrosis is critical. In the successful preclinical study, treatment with this compound was initiated one week before the bleomycin instillation.[2]
-
Quantitative Data Summary
| Study Type | Organism/Cell Line | Doses/Concentrations Tested | Observed Side Effects/Toxicities | Reference |
| Clinical Trial | Human (HIV+) | 75, 150, or 300 mg/day | Primary adverse effect was rash, leading to treatment discontinuation in 6 out of 71 patients. The rash was described as appearing in a dose-dependent manner. | [1][2] |
| In Vivo | Mouse | 17.5, 35, and 70 mg/kg/day (i.p.) | Showed a dose-dependent anti-fibrotic and anti-inflammatory effect in a lung injury model. No specific toxicities were reported in this study. | [6] |
| In Vitro | Human PBMCs | 0.1 - 5 µM | Induced apoptosis in a dose-dependent manner. | [3] |
| In Vitro | A549 and HLF cells | 50 - 200 µM | Strongly inhibited cell proliferation in a dose-dependent manner. | [3] |
| In Vitro | HRECs | Up to 8% v/v (nanoemulsion) for 48h | A nanoemulsion formulation of this compound was not toxic to the cells. | [9] |
Experimental Protocols
Protocol 1: In Vivo Bleomycin-Induced Lung Fibrosis Model
-
Animal Model: C57BL/6 mice.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (dose to be optimized, e.g., 2.5 U/kg).
-
This compound Treatment:
-
Dosing: Prepare solutions of this compound in a suitable vehicle (e.g., DMSO and saline). Administer daily via intraperitoneal (i.p.) injection at doses of 17.5, 35, and 70 mg/kg.[3][6]
-
Schedule: Begin treatment one week prior to bleomycin instillation and continue for the duration of the experiment (e.g., 14 or 21 days).[2][3]
-
-
Outcome Measures:
-
Histology: At the end of the study, sacrifice animals and collect lung tissue. Perform hematoxylin and eosin (H&E) and Masson's trichrome staining to assess inflammation and collagen deposition.[6]
-
Fibrosis Scoring: Quantify the extent of fibrosis using a standardized scoring system, such as the Ashcroft score.[6]
-
Immunohistochemistry/Western Blot: Analyze the expression of fibrosis markers (e.g., collagen, alpha-smooth muscle actin) and inflammatory markers in lung tissue.
-
Protocol 2: In Vitro Cell Proliferation Assay
-
Cell Lines: A549 (human lung carcinoma) or HLF (human lung fibroblast) cells.[3]
-
Treatment:
-
Seed cells in 96-well plates at an appropriate density.
-
After allowing cells to adhere, treat with varying concentrations of this compound (e.g., 50, 100, 150, 200 µM) dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium.[3] Include a vehicle-only control.
-
-
Incubation: Incubate cells for 24, 48, and 72 hours.[3]
-
Proliferation Assessment:
-
Use a standard proliferation assay such as MTT, WST-1, or CellTiter-Glo.
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Diagrams
Caption: Mechanism of action of this compound.
Caption: Workflow for in vivo lung fibrosis model.
References
- 1. A randomized trial of the activity and safety of Ro 24-7429 (Tat antagonist) versus nucleoside for human immunodeficiency virus infection. The AIDS Clinical Trials Group 213 Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RUNX1 Inhibition for Prevention, Treatment of Lung Injury in COVID-19 - Mass General Advances in Motion [advances.massgeneral.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of type 1 human immunodeficiency virus replication by a tat antagonist to which the virus remains sensitive after prolonged exposure in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The human immunodeficiency virus type 1 Tat antagonist, Ro 5-3335, predominantly inhibits transcription initiation from the viral promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Ro24-7429 In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro24-7429 in in vitro assays.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary targets?
This compound is a small molecule that was initially investigated as an antagonist of the HIV-1 Tat (Trans-Activator of Transcription) protein.[1][2][3] However, it showed no significant antiviral activity in clinical trials.[4][5] More recently, this compound has been identified as an inhibitor of the Runt-related transcription factor 1 (RUNX1).[1] Its current research applications primarily focus on its role as a RUNX1 inhibitor to study its anti-inflammatory and anti-fibrotic properties.[4][6][7]
2. How should I prepare and store this compound for in vitro experiments?
For most in vitro cell-based assays, this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C for long-term stability. When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
3. What are the typical working concentrations for this compound in cell culture?
The effective concentration of this compound can vary depending on the cell type and the specific assay. Based on published studies, concentrations for cell proliferation and migration assays typically range from 50 µM to 200 µM.[1] For studies investigating the inhibition of RUNX1-mediated gene expression, a concentration of around 75 µM has been used.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
HIV-1 Tat Antagonist Assays (e.g., p24 Antigen ELISA)
| Problem | Possible Cause | Suggested Solution |
| High background in p24 ELISA | Incomplete washing, non-specific antibody binding, or contaminated reagents. | Ensure thorough washing between steps. Use a blocking buffer to reduce non-specific binding. Check the expiration dates and storage conditions of all reagents. |
| Low or no p24 signal | The p24 antigen may only be detectable during a specific window of time after infection.[8] The Tat inhibitory effect of this compound may be weak in your cell system. | Optimize the timing of sample collection post-infection. Confirm the activity of your Tat expression vector if you are using a reporter assay. Consider that this compound was found to have no detectable antiviral activity in clinical trials, suggesting its effect on HIV replication may be limited.[4] |
| Inconsistent results between replicates | Pipetting errors, uneven cell seeding, or variability in the infection process. | Use calibrated pipettes and ensure proper mixing of reagents. Seed cells at a consistent density and ensure a uniform distribution in each well. Standardize the viral infection protocol, including the multiplicity of infection (MOI). |
RUNX1 Inhibition Assays (e.g., Cell Proliferation, Western Blot, qPCR)
| Problem | Possible Cause | Suggested Solution |
| No effect on cell proliferation (e.g., CyQUANT, MTT assay) | Cell line may not be sensitive to RUNX1 inhibition. Suboptimal concentration of this compound. Assay incubation time is not optimal. | Confirm RUNX1 expression in your cell line. Perform a dose-response curve to determine the optimal inhibitory concentration. Optimize the incubation time with the proliferation reagent as per the manufacturer's instructions.[2] |
| Inconsistent Western blot results for RUNX1 or downstream targets | Poor protein extraction, inefficient protein transfer, or issues with antibody quality. | Use appropriate lysis buffers with protease and phosphatase inhibitors. Verify protein transfer by staining the membrane with Ponceau S. Use a validated primary antibody for RUNX1 and include appropriate loading controls (e.g., β-actin, GAPDH). |
| Variability in qPCR results for RUNX1 target genes (e.g., ACE2, FURIN) | Poor RNA quality, inefficient reverse transcription, or suboptimal primer design. | Ensure high-quality, intact RNA is extracted. Use a reliable reverse transcription kit and include no-RT controls. Design and validate primers for specificity and efficiency. Normalize target gene expression to a stable housekeeping gene. |
| Cell toxicity observed at expected working concentrations | The specific cell line may be more sensitive to this compound. The compound may have off-target effects at higher concentrations. | Perform a cell viability assay (e.g., trypan blue exclusion, LDH assay) to determine the cytotoxic concentration range for your cell line. Lower the concentration of this compound or reduce the treatment duration. |
Quantitative Data Summary
| Parameter | Assay | Cell Line | Value | Reference |
| Inhibition of Proliferation | CyQUANT Assay | A549, HLF | 50 - 200 µM | [9] |
| Inhibition of Proliferation & Migration | Not specified | Human Retinal Endothelial Cells (HRECs) | Significant reduction at unspecified concentration | [10] |
| Reduction of RUNX1 mRNA | qPCR | Human Microvascular Endothelial Cells (HMEC) | 50% reduction at 75 µM | [1] |
| Reduction of FURIN mRNA | qPCR | HMEC | 70% reduction at unspecified concentration | [9] |
Experimental Protocols
General Protocol for Cell Proliferation Assay (CyQUANT™ MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 50, 100, 200 µM) in culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Remove the old medium from the cells and add 100 µL of the compound-containing medium.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.
-
Incubation with MTT: Incubate the plate at 37°C for 4 hours.
-
Solubilization: Add 100 µL of the SDS-HCl solution to each well and mix thoroughly by pipetting up and down.
-
Final Incubation: Incubate the plate at 37°C for 4 to 18 hours in a humidified chamber.
-
Absorbance Reading: Mix each sample again and read the absorbance at 570 nm using a microplate reader.[2]
General Protocol for Western Blotting for RUNX1
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against RUNX1 (or other target proteins) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
General Protocol for qPCR for Gene Expression Analysis (e.g., ACE2, FURIN)
-
RNA Extraction: Following treatment with this compound, harvest the cells and extract total RNA using a commercially available kit.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., ACE2, FURIN) and a housekeeping gene (e.g., GAPDH, β-actin), and a qPCR master mix (e.g., SYBR Green).
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Analyze the amplification data and determine the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Visualizations
Caption: HIV-1 Tat-mediated transcription and the inhibitory action of this compound.
Caption: Simplified overview of RUNX1 signaling pathways and this compound's inhibitory role.
Caption: General experimental workflow for in vitro studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of human immunodeficiency virus type 1 Tat-dependent activation of translation in Xenopus oocytes by the benzodiazepine this compound requires trans-activation response element loop sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of human immunodeficiency virus type 1 Tat-dependent activation of translation in Xenopus oocytes by the benzodiazepine this compound requires trans-activation response element loop sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized trial of the activity and safety of Ro 24-7429 (Tat antagonist) versus nucleoside for human immunodeficiency virus infection. The AIDS Clinical Trials Group 213 Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RUNX1 Inhibition for Prevention, Treatment of Lung Injury in COVID-19 - Mass General Advances in Motion [advances.massgeneral.org]
- 7. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of human immunodeficiency virus type 1 replication in cytokine-stimulated monocytes/macrophages by combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Navigating the Nuances of Ro24-7429: A Technical Support Guide on Solvent Stability
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Ro24-7429. This guide is designed to provide you with comprehensive information on the stability of this compound in various solvents, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubility. It is crucial to use a fresh, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can impact the solubility and stability of the compound.
Q2: How should I store stock solutions of this compound?
A2: For long-term storage, it is recommended to store stock solutions of this compound at -80°C. For short-term storage, -20°C is acceptable. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the shelf life of this compound in solvent?
A3: Based on available data, stock solutions of this compound in a suitable solvent can be stored for up to 6 months at -80°C and for up to 1 month at -20°C[1].
Q4: Can I use aqueous buffers to dilute my this compound stock solution?
A4: While you can dilute your DMSO stock solution in aqueous buffers for your experiments, the stability of this compound in aqueous solutions at room temperature or physiological temperatures for extended periods has not been extensively reported. It is recommended to prepare fresh dilutions for each experiment and use them promptly.
Q5: I observed precipitation when I diluted my this compound stock solution in my aqueous experimental medium. What should I do?
A5: Precipitation upon dilution into aqueous media is a common issue. Please refer to the Troubleshooting Guide below for potential solutions.
Troubleshooting Guide
Encountering stability and solubility issues can be a significant setback in research. This guide provides a systematic approach to troubleshooting common problems.
| Issue | Potential Cause | Recommended Action |
| Precipitation upon dilution in aqueous buffer | Low aqueous solubility of this compound. | - Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution, if your experimental system allows.- Consider using a surfactant or a solubilizing agent like Tween-80.- Prepare a more diluted stock solution before further dilution in the aqueous medium. |
| Loss of compound activity over time in prepared solutions | Degradation of this compound. | - Ensure stock solutions are stored at the recommended temperature (-80°C for long-term).- Avoid repeated freeze-thaw cycles by preparing aliquots.- Prepare fresh working solutions from a frozen stock for each experiment.- Protect solutions from light if the compound is found to be light-sensitive. |
| Inconsistent experimental results | Inaccurate concentration of the stock solution due to solvent evaporation or water absorption by DMSO. | - Use fresh, anhydrous DMSO to prepare stock solutions.- Tightly seal vials containing DMSO stock solutions.- Periodically verify the concentration of your stock solution using a validated analytical method like HPLC-UV. |
Stability of this compound in Solvents: A Data Summary
The following table summarizes the currently available information on the storage and stability of this compound.
| Form | Solvent | Storage Temperature | Duration |
| In solution | DMSO (presumed) | -80°C | 6 months[1] |
| In solution | DMSO (presumed) | -20°C | 1 month[1] |
| Powder | - | -20°C | 3 years |
| Powder | - | 4°C | 2 years |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Selected Solvent
This protocol outlines a general procedure for determining the stability of this compound in a specific solvent using High-Performance Liquid Chromatography (HPLC).
1. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in the chosen solvent (e.g., DMSO, Ethanol, etc.) to a final concentration of 10 mM.
-
Aliquot the stock solution into several small, tightly sealed vials.
2. Storage Conditions:
-
Store the aliquots at different temperatures: -80°C, -20°C, 4°C, and room temperature.
-
Protect one set of samples at each temperature from light to assess photosensitivity.
3. Sample Analysis by HPLC:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.
-
Allow the sample to come to room temperature.
-
Dilute the sample to a suitable concentration for HPLC analysis with the mobile phase.
-
Inject the sample into an HPLC system equipped with a UV detector.
-
A suitable starting point for the HPLC method could be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid). The detection wavelength should be set based on the UV absorbance maximum of this compound.
4. Data Analysis:
-
The stability of this compound is determined by comparing the peak area of the main compound at each time point to the peak area at time zero.
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
Calculate the percentage of this compound remaining at each time point.
Visualizing Experimental Workflows and Logical Relationships
To further aid in your experimental design and troubleshooting, the following diagrams illustrate a typical stability testing workflow and a decision-making process for addressing stability and solubility issues.
Caption: A generalized workflow for conducting a stability study of this compound.
References
challenges in Ro24-7429 experimental reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Ro24-7429. Addressing challenges in reproducibility, this resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a cell-permeable benzodiazepine derivative. It was initially investigated as an inhibitor of the HIV-1 trans-activator of transcription (Tat) protein. However, it showed no significant antiviral activity in clinical trials. More recently, this compound has been identified as a potent inhibitor of the Runt-related transcription factor 1 (RUNX1). Its primary mechanisms of action are the inhibition of Tat-dependent HIV-1 transcription and the modulation of RUNX1-mediated gene expression.
Q2: What are the main research applications of this compound?
Current research primarily utilizes this compound as a RUNX1 inhibitor in various fields, including:
-
Oncology: Investigating the role of RUNX1 in different cancers.
-
Angiogenesis: Studying the involvement of RUNX1 in the formation of new blood vessels, particularly in the context of eye diseases like diabetic retinopathy.[1]
-
Fibrosis: Exploring the therapeutic potential of RUNX1 inhibition in conditions such as pulmonary fibrosis.[2][3]
-
Virology: Although ineffective against HIV in clinical trials, it is still used as a tool to study the Tat protein and its interaction with cellular factors.
Q3: How should I store and handle this compound?
For optimal stability, this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for short-term use. For long-term storage, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect the compound from light, especially when in solution.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, helping you to ensure the reproducibility of your results.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed. | Compound Degradation: Improper storage or handling may lead to the degradation of this compound. | Store the compound as recommended (-20°C, protected from light). Prepare fresh working solutions from a recently prepared stock solution for each experiment. |
| Solubility Issues: The compound may have precipitated out of the solution, especially in aqueous media. | Prepare a high-concentration stock solution in 100% DMSO. When preparing working solutions, dilute the stock in pre-warmed culture medium and vortex thoroughly. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. | |
| Incorrect Concentration: The effective concentration can be cell-type dependent. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. | |
| Cell Line Specificity: The expression and importance of RUNX1 can vary significantly between different cell types. | Verify the expression of RUNX1 in your cell line of interest using techniques like Western blotting or qPCR. | |
| High background or off-target effects. | Non-specific Binding: At high concentrations, small molecules can exhibit off-target effects. | Use the lowest effective concentration determined from your dose-response experiments. Consider using a negative control compound with a similar chemical structure but no activity against RUNX1, if available. |
| Kinase Inhibition: While not its primary target, like many small molecules, this compound could potentially inhibit kinases off-target. | If you suspect off-target kinase effects, you can perform a kinase panel screen to identify potential unintended targets. Compare the observed phenotype with known effects of inhibiting any identified off-target kinases. | |
| Poor reproducibility between experiments. | Variability in Experimental Conditions: Minor differences in cell density, passage number, or incubation times can lead to significant variations in results. | Standardize your experimental protocols meticulously. Use cells within a consistent passage number range, seed cells at the same density for each experiment, and maintain consistent incubation times and conditions. |
| Vehicle Control Issues: The solvent (e.g., DMSO) can have biological effects on its own. | Always include a vehicle control in your experiments (cells treated with the same concentration of DMSO as the highest concentration of this compound used). |
Experimental Protocols
In Vitro RUNX1 Inhibition Assay in Human Retinal Endothelial Cells (HRECs)
This protocol is adapted from studies investigating the effect of this compound on angiogenesis.[1]
1. Cell Culture:
- Culture Human Retinal Endothelial Cells (HRECs) in a suitable endothelial cell growth medium.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
- Use cells between passages 4 and 8 for experiments.
2. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- For working solutions, dilute the stock solution in the cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration does not exceed 0.5%.
3. Treatment:
- Seed HRECs in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for protein/RNA analysis).
- Allow cells to adhere overnight.
- Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
- Incubate for the desired period (e.g., 24, 48, or 72 hours).
4. Analysis:
- Proliferation Assay: Use a standard method like MTT or CellTiter-Glo® to assess cell viability and proliferation.
- Migration Assay (Scratch Wound Assay):
- Grow HRECs to a confluent monolayer.
- Create a "scratch" with a sterile pipette tip.
- Treat with this compound or vehicle.
- Image the scratch at 0h and subsequent time points (e.g., 12h, 24h) to measure the rate of cell migration into the wound area.[4]
- Western Blotting/qPCR: Analyze the expression of RUNX1 and its downstream targets to confirm inhibition.[4]
Data Presentation
Summary of this compound Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆ClN₅ | - |
| Molecular Weight | 337.81 g/mol | - |
| Primary Targets | HIV-1 Tat, RUNX1 | [3][5] |
| Typical Solvents | DMSO | [1] |
| Storage | -20°C (powder and stock solutions) | General Recommendation |
In Vitro Efficacy of this compound as a RUNX1 Inhibitor
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| Human Retinal Endothelial Cells (HRECs) | Proliferation & Migration | Not specified | Significant reduction in proliferation and migration. | [1] |
| A549 (Human Lung Carcinoma) | Western Blot | 150-200 µM | Prevention of TGF-β1–induced N-cadherin up-regulation. | [2] |
| HRECs | qPCR, Western Blot, Immunofluorescence | Not specified | Reduced expression of EndoMT markers. | [4] |
Visualizations
Signaling Pathway of RUNX1 Inhibition
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIOCELL | Free Full-Text | Transcriptional factor RUNX1: A potential therapeutic target for fibrotic pulmonary disease [techscience.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. RUNX1 Inhibition for Prevention, Treatment of Lung Injury in COVID-19 - Mass General Advances in Motion [advances.massgeneral.org]
Technical Support Center: Enhancing the Therapeutic Efficacy of Ro24-7429
Welcome to the technical support center for Ro24-7429. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the therapeutic efficacy of this RUNX1 inhibitor.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
| Question | Possible Cause(s) | Recommended Solution(s) |
| 1. I'm seeing precipitation of this compound in my cell culture medium after dilution from the DMSO stock. | This compound has low water solubility (0.0847 mg/mL).[1] The final DMSO concentration in your medium might be too low to keep the compound dissolved, or the compound concentration is too high. | - Ensure the final DMSO concentration in your cell culture medium is at a level that maintains solubility but is not toxic to your cells. A final concentration of 0.1% DMSO is generally considered safe for most cell lines, though some can tolerate up to 0.5%.[2][3] - Perform a solvent tolerance test for your specific cell line to determine the maximum safe DMSO concentration. - When diluting, add the DMSO stock solution to a small volume of medium first and mix well before adding to the final volume. - Consider using a nanoemulsion formulation to improve solubility and bioavailability.[4][5] |
| 2. My cells are showing high levels of toxicity or death after treatment. | The observed toxicity could be due to the compound itself at high concentrations, the DMSO solvent, or a combination of both. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line. Concentrations used in vitro have ranged from 1 µM to 200 µM.[6] - Always include a vehicle control (medium with the same final concentration of DMSO) to distinguish between compound-specific effects and solvent-induced toxicity. - Reduce the final DMSO concentration in your culture medium to the lowest possible level that maintains compound solubility.[2] |
| 3. I am not observing the expected inhibitory effect on RUNX1 activity or downstream targets. | - The concentration of this compound may be too low. - The treatment duration may be insufficient. - The compound may have degraded due to improper storage. - The experimental readout is not sensitive enough. | - Increase the concentration of this compound. Effective concentrations can vary between cell types. - Extend the treatment duration. Effects on mRNA and protein levels have been observed between 24 and 72 hours.[1][7] - Ensure your this compound stock solution is stored correctly. Aliquot and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[6] - Confirm the effect of this compound on a known downstream target of RUNX1, such as N-cadherin or α-SMA in a relevant cell model (e.g., TGF-β1 stimulated A549 cells).[7] |
| 4. How can I be sure the observed effects are due to RUNX1 inhibition and not off-target effects? | This compound was initially developed as an HIV-1 Tat antagonist. While it showed no antiviral activity, it's crucial to control for potential off-target effects.[8][9] | - As a negative control, use a structurally related but inactive compound if available. - To confirm that the observed phenotype is due to RUNX1 inhibition, use a second, structurally different, validated RUNX1 inhibitor, such as AI-14-91, to see if it recapitulates the effects of this compound.[10] - Perform rescue experiments by overexpressing a form of RUNX1 that is resistant to this compound, if such a mutant is available. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound functions as a small molecule inhibitor of the Runt-related transcription factor 1 (RUNX1).[6][8] By inhibiting RUNX1, it can modulate the expression of genes involved in processes such as fibrosis and inflammation.[7][11] It has been shown to blunt the effects of pro-fibrotic and pro-inflammatory mediators like Transforming Growth Factor-β1 (TGF-β1) and Tumor Necrosis Factor-α (TNF-α).[8][11]
Q2: What was the original therapeutic target of this compound?
A2: this compound was originally developed as an antagonist of the HIV-1 trans-activator of transcription (Tat) protein.[8][9][12] However, in clinical trials, it demonstrated an acceptable safety profile but no detectable antiviral activity.[8][9]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[6] It is recommended to prepare a stock solution in DMSO (e.g., 10 mM). For storage, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[6]
Q4: What are some of the potential therapeutic applications of this compound?
A4: Due to its ability to inhibit RUNX1, this compound is being investigated for its anti-fibrotic and anti-inflammatory properties. Studies have shown its potential in treating pulmonary fibrosis.[7][11] It has also been shown to reduce the expression of host proteins critical for SARS-CoV-2 infection.[8][11] Additionally, its role in inhibiting angiogenesis suggests potential applications in diseases like proliferative diabetic retinopathy.[4]
Q5: How can the therapeutic efficacy of this compound be enhanced?
A5: One promising approach to enhance the efficacy of this compound is through the use of a nanoemulsion formulation. An oil-in-water nanoemulsion of this compound has been shown to improve its activity, including a greater reduction in the proliferation of human retinal endothelial cells compared to the compound dissolved in DMSO.[4]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound action.
Caption: Western blot experimental workflow.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound on Cell Proliferation
| Cell Line | Treatment | Concentration (µM) | Duration (hours) | Proliferation Reduction (%) | Reference |
| A549 | This compound | 50 | 72 | ~30 | [7] |
| A549 | This compound | 200 | 72 | 82 | [7] |
| HLF | This compound | 50 | 72 | 30 | [7] |
| HLF | This compound | 200 | 72 | 55 | [7] |
Table 2: In Vivo Anti-inflammatory Effect of this compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
| Treatment Group | Inflammatory Cell Infiltration (Neutrophils & Macrophages) | Time Point | Reference |
| Bleomycin + Vehicle | Large influx | 1 and 2 weeks | [7] |
| Bleomycin + this compound | Reduced infiltration | 1 and 2 weeks | [7] |
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of RUNX1 and Downstream Targets
This protocol is adapted from studies investigating the effect of this compound on TGF-β1-induced protein expression in A549 cells.[7]
Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Recombinant Human TGF-β1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RUNX1, anti-N-cadherin, anti-α-SMA, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates and grow to confluence.
-
Pre-treatment: Pre-treat cells with this compound at desired concentrations (e.g., 150 µM, 200 µM) or vehicle (DMSO) for 24 hours.
-
Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 24, 48, or 72 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Prepare samples for loading by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 2: Cell Proliferation (MTT) Assay
This protocol provides a general method for assessing the effect of this compound on cell proliferation.
Materials:
-
Cells of interest (e.g., A549, HLF)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 50-200 µM) and a vehicle control (DMSO) in a final volume of 200 µL. Include wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Protocol 3: Preparation of this compound Nanoemulsion
This protocol is based on a method to enhance the delivery and efficacy of this compound.[4]
Materials:
-
This compound
-
Oil phase (e.g., a mixture of soybean oil and a suitable surfactant/co-surfactant)
-
Aqueous phase (e.g., sterile water)
-
Homogenizer
-
Sonicator
Procedure:
-
Preparation of Oil Phase: Disperse a defined amount of this compound in the chosen oil.
-
Homogenization: Homogenize the oil phase with the aqueous phase to form a coarse emulsion.
-
Sonication: Subject the coarse emulsion to high-power sonication to reduce the droplet size and form a nanoemulsion. The sonication parameters (time, power) should be optimized to achieve a droplet size of less than 200 nm.
-
Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Sterilization: Sterilize the nanoemulsion by filtration through a 0.22 µm filter.
-
In Vitro Testing: The prepared nanoemulsion can then be tested in cell-based assays, alongside a vehicle control (nanoemulsion without this compound).
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. researchgate.net [researchgate.net]
- 3. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Biomimetic Oil-in-Water Nanoemulsions as a Suitable Drug Delivery System to Target Inflamed Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RUNX1 Inhibition for Prevention, Treatment of Lung Injury in COVID-19 - Mass General Advances in Motion [advances.massgeneral.org]
- 9. A randomized trial of the activity and safety of Ro 24-7429 (Tat antagonist) versus nucleoside for human immunodeficiency virus infection. The AIDS Clinical Trials Group 213 Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2021216378A1 - Methods and materials for treatment of fibrosis - Google Patents [patents.google.com]
- 11. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Validation & Comparative
A Comparative Guide to RUNX1 Inhibitors: Ro24-7429 in Focus
For Researchers, Scientists, and Drug Development Professionals
Overview of RUNX1 Inhibitors
RUNX1, also known as Acute Myeloid Leukemia 1 protein (AML1), is a subunit of the core-binding factor (CBF), a heterodimeric transcription factor essential for the development of hematopoietic stem cells. Dysregulation of RUNX1 activity, often due to chromosomal translocations, is a hallmark of various leukemias. Consequently, the development of small molecule inhibitors targeting RUNX1 function is an active area of research.
Ro5-3335 , a benzodiazepine derivative, is another inhibitor of the RUNX1-CBFβ interaction.[3] It has been shown to repress RUNX1/CBFβ-dependent transactivation and is active against leukemia cell lines with CBF fusion proteins.[3]
Quantitative Performance Comparison
| Inhibitor | Target | Assay Type | Cell Line/System | IC50 / Effect | Reference |
| Ro24-7429 | RUNX1 Activity | Proliferation Assay | Human Retinal Endothelial Cells (HRECs) | Significant reduction in proliferation (p < 0.05) | [6] |
| Proliferation Assay | A549 (Lung Carcinoma) | Robust dose-dependent inhibition of proliferation | [7] | ||
| qPCR | Human Microvascular Endothelial Cells (HMEC-L) | 70% reduction in FURIN mRNA expression | [8][9] | ||
| qPCR | Human Microvascular Endothelial Cells (HMEC-L) | 60% reduction in TNF-R1 mRNA expression | [8] | ||
| Ro5-3335 | RUNX1-CBFβ Interaction | Cell Viability Assay | ME-1 (Leukemia) | 1.1 µM | [3] |
| Cell Viability Assay | Kasumi-1 (Leukemia) | 21.7 µM | [3] | ||
| Cell Viability Assay | REH (Leukemia) | 17.3 µM | [3] | ||
| Transactivation Assay | 293-0 Cells | 42% inhibition at 25 µM | [10] | ||
| AI-10-49 | CBFβ-SMMHC/RUNX1 Interaction | FRET Assay | In vitro | 0.26 µM | [4] |
| Cell Viability Assay | ME-1 (inv(16) Leukemia) | 0.6 µM | [5] | ||
| Cell Viability Assay | Normal Human Bone Marrow | >25 µM | [2] |
Mechanism of Action
The primary mechanism of these inhibitors is the disruption of RUNX1's ability to form a functional complex with its binding partner, CBFβ, or related oncogenic fusion proteins. This inhibition prevents the complex from binding to DNA and regulating the transcription of target genes involved in cell proliferation, differentiation, and survival.
Caption: General mechanism of RUNX1 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate the performance of RUNX1 inhibitors.
Cell Viability Assay (MTT/MTS Assay)
This assay is used to assess the effect of the inhibitors on cell proliferation and cytotoxicity.
Workflow:
Caption: Workflow for a typical cell viability assay.
Protocol Steps:
-
Cell Seeding: Plate cells (e.g., ME-1, Kasumi-1, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for an additional 1-4 hours.
-
Absorbance Measurement: If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Plot the absorbance values against the inhibitor concentrations and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method is used to quantify the changes in the expression of RUNX1 target genes following inhibitor treatment.
Workflow:
Caption: Workflow for quantitative real-time PCR.
Protocol Steps:
-
Cell Treatment: Treat cells with the RUNX1 inhibitor at a specific concentration and for a defined time period.
-
RNA Extraction: Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a qPCR instrument, specific primers for the target genes (e.g., FURIN, TNF-R1) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
Co-IP is used to determine if the inhibitors disrupt the interaction between RUNX1 and its binding partners.
Protocol Steps:
-
Cell Lysis: Lyse inhibitor-treated and control cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to one of the proteins of interest (e.g., anti-RUNX1) overnight.
-
Complex Capture: Add protein A/G-agarose or magnetic beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the proteins from the beads and analyze the presence of the interacting protein (e.g., CBFβ) by Western blotting using a specific antibody. A reduced signal for the co-immunoprecipitated protein in the inhibitor-treated sample indicates disruption of the interaction.
Conclusion
References
- 1. RUNX1 Inhibition for Prevention, Treatment of Lung Injury in COVID-19 - Mass General Advances in Motion [advances.massgeneral.org]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. WO2021216378A1 - Methods and materials for treatment of fibrosis - Google Patents [patents.google.com]
- 8. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CBFb-Runx1 Inhibitor II Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of Ro24-7429 and Pirfenidone in Preclinical Models of Pulmonary Fibrosis
For Immediate Release
[City, State] – [Date] – In the landscape of therapeutic development for idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease, two compounds, Ro24-7429 and pirfenidone, have shown promise in preclinical studies. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them, tailored for researchers, scientists, and drug development professionals.
Executive Summary
Pirfenidone, an approved therapy for IPF, exerts its effects through a broad range of anti-inflammatory, antioxidant, and anti-fibrotic activities. In contrast, this compound, a potent and selective inhibitor of the transcription factor RUNX1, represents a targeted approach to mitigating fibrosis and inflammation. Preclinical evidence, primarily from the bleomycin-induced mouse model of pulmonary fibrosis, demonstrates the anti-fibrotic potential of both compounds. While direct head-to-head in vivo comparisons are limited, available data suggest that both agents can significantly ameliorate key pathological features of pulmonary fibrosis.
Mechanism of Action
The distinct mechanisms of this compound and pirfenidone are central to their therapeutic potential and are depicted in the signaling pathways below.
This compound specifically targets RUNX1, a key transcription factor involved in the expression of pro-inflammatory and pro-fibrotic genes.[1][2][3] By inhibiting RUNX1, this compound can blunt the downstream pathological effects of cytokines like transforming growth factor-β1 (TGF-β1) and tumor necrosis factor-α (TNF-α).[1]
Pirfenidone, conversely, has a multi-faceted mechanism of action that is not fully elucidated.[4] It is known to downregulate the production of several pro-fibrotic and inflammatory cytokines, including TGF-β, TNF-α, and platelet-derived growth factor (PDGF).[5][6] Furthermore, it exhibits antioxidant properties and can inhibit fibroblast proliferation and differentiation into myofibroblasts, key events in the fibrotic process.[4]
Comparative Efficacy Data
The following tables summarize the available quantitative data from preclinical studies. It is important to note that the data for this compound and pirfenidone are primarily from separate studies, which should be considered when making direct comparisons.
Table 1: In Vivo Efficacy in Bleomycin-Induced Mouse Model of Pulmonary Fibrosis
| Parameter | This compound | Pirfenidone | Reference |
| Dose | Escalating doses tested | 10, 30, 100 mg/kg/day | [1],[4] |
| Reduction in Lung Collagen (Hydroxyproline) | Robustly ameliorated fibrosis | 30%, 40%, and 60% reduction with delayed administration | [1],[4] |
| Reduction in Inflammatory Cell Infiltration | Reduced infiltration of neutrophils and macrophages | Not explicitly quantified in the provided search results | [7] |
| Effect on Pro-inflammatory Cytokines | Blunted downstream mediators including TGF-β1 and TNF-α | Reduced pulmonary expression of pro-inflammatory proteins | [1],[4] |
Table 2: In Vitro Efficacy in Cultured Lung Cells
| Parameter | This compound | Pirfenidone | Reference |
| Cell Type | Human Lung Fibroblasts (HLF) | Not explicitly stated in the provided search results, but implied to be lung fibroblasts | Not explicitly stated in the provided search results |
| Effect on Cell Proliferation | A 30% reduction in proliferation was observed at the lowest concentration (50 μmol/L) and a 55% reduction at the highest concentration (200 μmol/L). The effect was of similar magnitude to pirfenidone. | The effect of pirfenidone on proliferation was robust and of similar magnitude to this compound. | Not explicitly stated in the provided search results |
Experimental Protocols
The bleomycin-induced model of pulmonary fibrosis is a widely used and well-characterized method for evaluating potential anti-fibrotic therapies.[8][9][10][11]
1. Animal Model:
-
Species: Typically C57BL/6 mice, which are susceptible to bleomycin-induced fibrosis.[11]
-
Acclimatization: Animals are allowed to acclimate to the facility for a set period before the experiment.
2. Induction of Fibrosis:
-
Agent: Bleomycin sulfate, an antineoplastic agent known to cause pulmonary fibrosis.
-
Administration: A single dose is typically administered via intratracheal or oropharyngeal instillation to ensure direct delivery to the lungs.[8][10]
3. Treatment Administration:
-
This compound: In one study, treatment was initiated one week before bleomycin instillation.[1]
-
Pirfenidone: Studies have evaluated both prophylactic (concurrent with bleomycin) and therapeutic (initiated after fibrosis is established) administration.[4] Dosing is typically performed daily via oral gavage.
4. Efficacy Assessment:
-
Histopathology: Lung tissue is collected at the end of the study, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis, often using a semi-quantitative scoring system like the Ashcroft score.[8][11]
-
Hydroxyproline Assay: A quantitative biochemical method to measure the total amount of collagen in lung homogenates.[4]
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to analyze inflammatory cell counts (e.g., neutrophils, macrophages) and cytokine levels.[8][9]
Conclusion
Both this compound and pirfenidone demonstrate significant anti-fibrotic and anti-inflammatory effects in preclinical models of pulmonary fibrosis. Pirfenidone's broad mechanism of action has established it as a cornerstone of IPF therapy. This compound, with its targeted inhibition of RUNX1, presents a novel and promising therapeutic strategy. While existing data are encouraging, further head-to-head comparative studies are warranted to fully delineate the relative efficacy of these two compounds and to guide future clinical development. The detailed experimental protocols provided herein offer a framework for such investigations.
References
- 1. RUNX1 Inhibition for Prevention, Treatment of Lung Injury in COVID-19 - Mass General Advances in Motion [advances.massgeneral.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
- 11. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
Ro24-7429 Demonstrates Potent Anti-Fibrotic Effects by Targeting RUNX1
A comprehensive analysis of preclinical data highlights the therapeutic potential of Ro24-7429 in mitigating fibrosis, positioning it as a promising candidate for further investigation. By inhibiting the transcription factor RUNX1, this compound has been shown to effectively reduce key markers of fibrosis and inflammation in a well-established mouse model of pulmonary fibrosis.
This compound, a small molecule inhibitor of Runt-Related Transcription Factor 1 (RUNX1), has demonstrated significant anti-fibrotic and anti-inflammatory activity in preclinical studies.[1][2][3] Research indicates that this compound robustly ameliorates lung fibrosis and inflammation in a bleomycin-induced pulmonary fibrosis mouse model.[1][2] The mechanism of action involves the inhibition of RUNX1, which in turn blunts the downstream effects of key pathological mediators of fibrosis and inflammation, such as transforming growth factor-β1 (TGF-β1) and tumor necrosis factor-α (TNF-α).[1][2][4] This multi-faceted impact on pro-fibrotic signaling pathways underscores the potential of this compound as a therapeutic agent for fibrotic diseases.
Comparative Efficacy Against Current Anti-Fibrotic Therapies
When compared to existing anti-fibrotic drugs, nintedanib and pirfenidone, this compound exhibits a comparable and robust effect on inhibiting cell proliferation, a key process in the progression of fibrosis.[1] While direct comparative studies on the full spectrum of fibrosis markers are emerging, the potent anti-proliferative action of this compound positions it as a strong candidate for further comparative effectiveness research.[1] Current treatments for idiopathic pulmonary fibrosis (IPF) like nintedanib and pirfenidone work to slow disease progression, but do not offer a cure.[5][6] The novel mechanism of this compound, targeting the upstream regulator RUNX1, presents a potentially more comprehensive approach to tackling the complex pathology of fibrosis.[5]
Quantitative Analysis of Fibrosis Marker Modulation
The following table summarizes the quantitative effects of this compound on key fibrosis markers based on available preclinical data.
| Fibrosis Marker | Experimental Model | Treatment Group | Outcome | Reference |
| α-SMA | Bleomycin-induced pulmonary fibrosis in mice | This compound | Significant reduction in mRNA expression and protein localization in fibrotic regions. | [1] |
| Collagen 3A1 | Bleomycin-induced pulmonary fibrosis in mice | This compound | Significant reduction in mRNA expression. | [1] |
| Fibronectin | Bleomycin-induced pulmonary fibrosis in mice | This compound | Reduction in protein expression. | [1] |
| E-cadherin | Bleomycin-induced pulmonary fibrosis in mice | This compound | Preserved expression, indicating inhibition of epithelial-mesenchymal transition. | [1] |
| RUNX1 | Bleomycin-induced pulmonary fibrosis in mice | This compound | Significant attenuation of bleomycin-induced up-regulation. | [1] |
| N-cadherin | TGF-β1 stimulated A549 cells | This compound | Reduction in protein expression. | [1] |
| Proliferation | Human Lung Fibroblasts (HLF) | This compound (200 µmol/L) | 55% reduction in proliferation at 72 hours. | [1] |
| Proliferation | A549 cells | This compound (200 µmol/L) | 55% reduction in proliferation at 72 hours. | [1] |
Signaling Pathway of this compound in Fibrosis
The diagram below illustrates the proposed signaling pathway through which this compound exerts its anti-fibrotic effects.
Caption: Mechanism of this compound in inhibiting fibrosis through RUNX1.
Experimental Workflow for Evaluating Anti-Fibrotic Effects
The following diagram outlines a typical experimental workflow for assessing the efficacy of an anti-fibrotic compound like this compound.
Caption: Workflow for in vivo and in vitro evaluation of this compound.
Detailed Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
-
Animals: C57BL/6 mice are typically used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 1.5 U/kg) is administered to induce lung injury and subsequent fibrosis. Control groups receive saline.
-
Treatment: this compound is administered to the treatment group, often starting before or concurrently with bleomycin instillation and continuing for a defined period (e.g., 14-21 days). A vehicle control is administered to a separate cohort.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and lung tissues are harvested for analysis.
-
Histology: Lung sections are stained with Masson's trichrome to assess collagen deposition and fibrosis severity.
-
Immunohistochemistry/Immunofluorescence: Staining for α-SMA and other markers is performed to identify myofibroblasts and other cell types.
-
RT-qPCR: RNA is extracted from lung tissue to quantify the mRNA expression levels of key fibrosis-related genes (e.g., Acta2, Col3a1, Fn1).
-
Western Blot: Protein is extracted to determine the levels of fibronectin, E-cadherin, and other relevant proteins.
-
In Vitro Cell-Based Assays
-
Cell Lines: Human lung adenocarcinoma cells (A549) and primary human lung fibroblasts (HLF) are commonly used.
-
Stimulation: To mimic the pro-fibrotic microenvironment, cells are often treated with recombinant human TGF-β1 (e.g., 5 ng/mL).
-
Treatment: this compound is added to the cell culture medium at various concentrations to assess its dose-dependent effects.
-
Proliferation Assay: Cell proliferation can be measured using various methods, such as the WST-1 assay or by direct cell counting at different time points (e.g., 24, 48, 72 hours).
-
Gene and Protein Expression Analysis:
-
RT-qPCR: RNA is isolated from treated cells to measure changes in the expression of genes associated with fibrosis and epithelial-mesenchymal transition (EMT), such as RUNX1, CDH2 (N-cadherin), and ACTA2 (α-SMA).
-
Western Blot: Protein lysates are analyzed to determine the levels of RUNX1, N-cadherin, α-SMA, and other target proteins.
-
References
- 1. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RUNX1 Inhibition for Prevention, Treatment of Lung Injury in COVID-19 - Mass General Advances in Motion [advances.massgeneral.org]
- 5. WO2021216378A1 - Methods and materials for treatment of fibrosis - Google Patents [patents.google.com]
- 6. droracle.ai [droracle.ai]
A Comparative Analysis of Ro24-7429 and Nintedanib in the Context of Fibrotic Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two compounds, Ro24-7429 and nintedanib, which have demonstrated anti-fibrotic properties through distinct mechanisms of action. While nintedanib is an approved treatment for idiopathic pulmonary fibrosis (IPF), this compound is an investigational drug with promising preclinical data. This document outlines their respective mechanisms, summarizes key experimental findings, and provides detailed experimental protocols to aid in further research and development.
Introduction
Idiopathic pulmonary fibrosis is a progressive and fatal lung disease characterized by the relentless accumulation of scar tissue.[1] The therapeutic landscape for IPF has evolved with the approval of drugs like nintedanib, which slows disease progression.[2] this compound, originally developed as an HIV-1 Tat antagonist, has been repurposed due to its significant anti-fibrotic and anti-inflammatory effects observed in preclinical models.[3][4] This guide offers a side-by-side comparison of these two molecules to inform researchers on their differential and potentially complementary roles in combating fibrosis.
Mechanism of Action
The two compounds operate through fundamentally different signaling pathways to exert their anti-fibrotic effects.
This compound: This small molecule acts as an inhibitor of Runt-related transcription factor 1 (RUNX1).[3] RUNX1 is a key transcription factor implicated in the pathobiology of pulmonary fibrosis.[4] By inhibiting RUNX1, this compound can blunt the downstream effects of pro-fibrotic and pro-inflammatory mediators such as transforming growth factor-β1 (TGF-β1) and tumor necrosis factor-α (TNF-α).[4][5]
Nintedanib: This agent is a multi-tyrosine kinase inhibitor.[6] It competitively binds to the ATP-binding pocket of several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR-α and -β).[6][7][8] By blocking these receptors, nintedanib inhibits the proliferation, migration, and transformation of fibroblasts, which are key cellular mediators of fibrosis.[1][7] Additionally, nintedanib has been shown to inhibit TGF-β signaling.[9]
Signaling Pathway Diagrams
Preclinical Data Comparison
Both this compound and nintedanib have demonstrated efficacy in preclinical models of pulmonary fibrosis, most notably the bleomycin-induced lung injury model.
| Parameter | This compound | Nintedanib | Reference |
| Animal Model | Bleomycin-induced pulmonary fibrosis in mice | Bleomycin-induced pulmonary fibrosis in mice and other animal models | [1][3] |
| Key Findings | Robustly ameliorates lung fibrosis and inflammation. Curbs the expression of fibrosis markers. | Consistent anti-fibrotic and anti-inflammatory activity. Reduces fibroblast proliferation, migration, and differentiation. | [1][3] |
| Effect on Cell Proliferation | Strongly inhibits the proliferation of A549 and HLF cells in a dose-dependent manner. | Interferes with fibroblast proliferation. | [1][3] |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This model is a standard for inducing lung fibrosis to test potential therapeutics.
Protocol:
-
Animal Acclimatization: Mice (e.g., C57BL/6) are acclimatized for a week before the experiment.
-
Induction of Fibrosis: On day 0, mice are anesthetized, and a single intratracheal instillation of bleomycin sulfate is administered to induce lung injury and subsequent fibrosis.
-
Treatment: Daily treatment with the compound of interest (e.g., this compound administered intraperitoneally) or vehicle control is initiated.[3]
-
Euthanasia and Tissue Collection: At a predetermined time point (e.g., 14 or 21 days post-bleomycin), mice are euthanized.[3]
-
Analysis: Lungs are harvested for histological analysis (e.g., Hematoxylin and Eosin staining, Masson's trichrome staining for collagen) and molecular analysis (e.g., quantitative PCR or Western blotting for fibrosis markers).
Cell Proliferation Assay
Protocol:
-
Cell Culture: Human lung adenocarcinoma cells (A549) or human lung fibroblasts (HLF) are cultured in appropriate media.[3]
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound at 50-200 μM) for a specified duration (e.g., 24-72 hours).[3]
-
Proliferation Assessment: Cell proliferation is measured using standard assays such as MTT, BrdU incorporation, or cell counting.
-
Data Analysis: The proliferation of treated cells is compared to that of vehicle-treated control cells to determine the inhibitory effect of the compound.
Clinical Data Overview: Nintedanib
Nintedanib has undergone extensive clinical evaluation and is approved for the treatment of IPF.
| Trial | Phase | Key Outcomes | Reference |
| TOMORROW | II | Showed a trend in slowing the decline in Forced Vital Capacity (FVC) at the 150 mg twice-daily dose. A lower incidence of acute exacerbations was also observed. | [2][10] |
| INPULSIS-1 & -2 | III | Significantly reduced the annual rate of FVC decline compared to placebo. Pooled analysis showed a mean difference of 109.9 mL/year. | [2][11] |
| Real-World Studies | IV | Confirmed the efficacy and tolerability of nintedanib in clinical practice. Diarrhea is the most common adverse event. | [2][12] |
This compound has undergone a Phase II clinical trial for HIV infection, where it was found to be safe but ineffective as an antiviral agent.[4][13] Its clinical development for fibrotic diseases has not yet been reported in the available literature.
Summary and Future Directions
This compound and nintedanib represent two distinct approaches to anti-fibrotic therapy. Nintedanib, a multi-targeted tyrosine kinase inhibitor, is an established treatment for IPF, having demonstrated its efficacy in large-scale clinical trials.[2] this compound, a RUNX1 inhibitor, has shown significant promise in preclinical models of pulmonary fibrosis, suggesting a novel therapeutic target.[4][5]
Future research should focus on:
-
Head-to-head preclinical studies directly comparing the efficacy and safety of this compound and nintedanib.
-
Investigation into the potential for combination therapy to target multiple pathways in fibrosis.
-
Clinical evaluation of this compound in patients with fibrotic diseases to determine its safety and efficacy in humans for this indication.
The distinct mechanisms of these two compounds offer valuable insights into the complex pathophysiology of fibrosis and open new avenues for the development of more effective treatments.
References
- 1. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nintedanib in the management of idiopathic pulmonary fibrosis: clinical trial evidence and real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RUNX1 Inhibition for Prevention, Treatment of Lung Injury in COVID-19 - Mass General Advances in Motion [advances.massgeneral.org]
- 5. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 7. Nintedanib - Wikipedia [en.wikipedia.org]
- 8. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological treatment of idiopathic pulmonary fibrosis – preclinical and clinical studies of pirfenidone, nintedanib, and N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IPF patients treated with Ofev® (nintedanib) versus placebo were twice as likely to have improved or stable lung function [prnewswire.com]
- 12. ard.bmj.com [ard.bmj.com]
- 13. A randomized trial of the activity and safety of Ro 24-7429 (Tat antagonist) versus nucleoside for human immunodeficiency virus infection. The AIDS Clinical Trials Group 213 Team - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Targets: Ro24-7429 and Zidovudine in Early HIV Research
A comparative analysis of the Tat inhibitor Ro24-7429 and the reverse transcriptase inhibitor zidovudine (AZT) in early clinical studies for the treatment of HIV-1. This guide provides a detailed comparison of their mechanisms of action, clinical efficacy, and safety profiles, supported by data from key clinical trials.
In the landscape of early HIV-1 therapeutics, two distinct strategies emerged: targeting the virus's own enzymatic machinery and disarming its regulatory proteins. Zidovudine (AZT), the first approved antiretroviral, directly attacked the viral reverse transcriptase enzyme. In contrast, this compound, a novel investigational compound, was designed to inhibit the viral trans-activator of transcription (Tat) protein, a critical regulator of HIV-1 gene expression. This guide delves into the comparative data from early clinical evaluations of these two agents, offering insights for researchers and drug development professionals.
Mechanisms of Action: A Fundamental Divergence
The therapeutic approaches of this compound and zidovudine were fundamentally different, targeting distinct stages of the HIV-1 replication cycle.
Zidovudine (AZT): As a nucleoside reverse transcriptase inhibitor (NRTI), zidovudine acts as a chain terminator during the conversion of viral RNA to DNA.[1][2][3] Once phosphorylated within the host cell to its active triphosphate form, it is incorporated into the growing viral DNA chain by reverse transcriptase.[2][3][4] However, the azido group at the 3' position of zidovudine prevents the formation of the next phosphodiester bond, thereby halting DNA synthesis.[2][4]
This compound: This compound is a benzodiazepine derivative that functions as a Tat antagonist.[5][6] The HIV-1 Tat protein is essential for viral replication, binding to the trans-activation response (TAR) element on the nascent viral RNA and significantly enhancing the transcription of the viral genome.[5] this compound was designed to interfere with this critical function of Tat, thereby suppressing viral gene expression and replication.[5][6]
Clinical Efficacy: A Head-to-Head Comparison from ACTG 213
The AIDS Clinical Trials Group (ACTG) 213 study was a pivotal randomized trial that directly compared the antiviral activity and safety of this compound with standard nucleoside analogue therapy (zidovudine or didanosine) in HIV-1 infected patients.[7][8]
| Parameter | This compound | Nucleoside Analogue (Zidovudine/Didanosine) | P-value |
| Change in CD4+ T-Cell Count (cells/mm³) at Week 8 | ▼ 27 | ▲ 28 | < .001 |
| Change in Serum HIV p24 Antigen (pg/mL) at Week 8 | ▲ 41 | ▼ 111 | .007 |
| Change in Infectious Peripheral Blood Mononuclear Cells (log₁₀ reduction) | 0.02 | 0.66 | .02 |
| Data from the ACTG 213 trial as reported by Haubrich et al., J Infect Dis, 1995.[7] |
The results of the ACTG 213 trial demonstrated that nucleoside analogue treatment, which included zidovudine, resulted in statistically significant improvements in key markers of antiviral activity.[7] In stark contrast, treatment with this compound did not show any evidence of antiviral activity and was associated with a decline in CD4+ T-cell counts and an increase in p24 antigen levels.[7]
Experimental Protocols: The ACTG 213 Trial
The ACTG 213 study provided a structured framework for comparing these two antiviral agents.
Study Design: A randomized, partially blinded clinical trial conducted over 12 weeks.[7][8]
Patient Population: 96 HIV-1 infected patients with CD4+ T-cell counts between 50 and 500 cells/mm³.[7][8]
Treatment Arms:
-
This compound: Patients were randomized to one of three daily doses: 75 mg, 150 mg, or 300 mg.[7]
-
Nucleoside Analogue Control: Patients received either zidovudine or didanosine as per the standard of care at the time.[7][8]
Key Assessments:
-
Immunologic: CD4+ T-cell counts were monitored as a primary indicator of immune status.[7]
-
Virologic: Serum HIV p24 antigen levels and the titer of infectious peripheral blood mononuclear cells were measured to assess viral load.[7]
-
Safety: Patients were monitored for adverse events.[7]
Safety and Tolerability
Zidovudine: Common side effects of zidovudine include nausea, headaches, and fever.[1] More serious side effects can include liver problems, muscle damage, and bone marrow suppression, leading to anemia and neutropenia.[1][9]
This compound: The primary adverse effect observed with this compound in the ACTG 213 trial was a rash, which led to the discontinuation of treatment in 6 out of 71 patients receiving the drug.[7] Despite its lack of antiviral efficacy, some later research noted its relative safety in a phase 2 trial.[10]
Conclusion
The direct comparison in the ACTG 213 trial provided a clear verdict in the early clinical evaluation of this compound versus nucleoside analogues like zidovudine. While zidovudine demonstrated tangible, albeit modest by today's standards, antiviral and immunologic benefits, this compound failed to show any efficacy in suppressing HIV-1 replication in this patient population.[7] This outcome underscored the viability of targeting reverse transcriptase, a cornerstone of antiretroviral therapy for decades to come, while highlighting the challenges of inhibiting the regulatory Tat protein with the compounds available at the time. These early studies were instrumental in shaping the direction of HIV drug development, emphasizing the importance of robust clinical trial data in validating novel therapeutic targets.
References
- 1. A randomized trial of the activity and safety of Ro 24-7429 (Tat antagonist) versus nucleoside for human immunodeficiency virus infection. The AIDS Clinical Trials Group 213 Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Zidovudine for the Prevention of HIV Transmission from Mother to Infant [cdc.gov]
- 4. ovid.com [ovid.com]
- 5. Appendix A: Pediatric Antiretroviral Drug Information - Zidovudine | NIH [clinicalinfo.hiv.gov]
- 6. treatmentactiongroup.org [treatmentactiongroup.org]
- 7. Zidovudine therapy in HIV infection: which patients should be treated and when - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zidovudine (AZT) | Johns Hopkins ABX Guide [hopkinsguides.com]
- 9. Zidovudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Novel Neuroprotective GSK-3β Inhibitor Restricts Tat-Mediated HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: Benchmarking Ro24-7429 Against Current Standards in Fibrosis Treatment
For Immediate Release
In the dynamic landscape of anti-fibrotic drug development, a novel contender, Ro24-7429, is emerging from preclinical studies with a promising profile. This guide offers a comparative analysis of this compound against the current standard-of-care treatments for idiopathic pulmonary fibrosis (IPF), nintedanib and pirfenidone. The data presented herein is derived from preclinical studies, primarily utilizing the bleomycin-induced lung fibrosis model, a well-established in vivo assay for evaluating anti-fibrotic therapies.
At a Glance: Comparative Efficacy in the Bleomycin-Induced Lung Fibrosis Model
The following tables summarize the quantitative data from various preclinical studies, providing a snapshot of the therapeutic potential of this compound in comparison to nintedanib and pirfenidone. It is important to note that these results are from separate studies and not from direct head-to-head comparisons, which may introduce variability due to differing experimental conditions.
| Compound | Dosage | Key Efficacy Endpoints | Key Findings | Reference Study |
| This compound | 70 mg/kg (mouse, i.p.) | Ashcroft fibrosis score, Inflammatory cell infiltration | Significant reduction in Ashcroft score; Reduced neutrophil and macrophage infiltration.[1] | O'Hare et al. |
| Nintedanib | 60 mg/kg (rat, oral, BID) | Ashcroft fibrosis score, Hydroxyproline content | Significantly reduced fibrosis score and lung hydroxyproline content.[2] | McElroy et al. |
| Pirfenidone | 30 or 100 mg/kg/day (mouse, oral) | Hydroxyproline content, Lung pathology | Reduced hydroxyproline accumulation and minimized lung pathology.[3] | Oku et al. |
Deep Dive: Mechanism of Action
The therapeutic strategies of this compound, nintedanib, and pirfenidone are rooted in distinct molecular pathways central to the pathogenesis of fibrosis.
This compound: Targeting the Master Regulator RUNX1
This compound is a small molecule inhibitor of the transcription factor Runt-related transcription factor 1 (RUNX1).[1][4] RUNX1 is a critical player in the downstream signaling of pro-fibrotic and pro-inflammatory mediators, including Transforming Growth Factor-β1 (TGF-β1) and Tumor Necrosis Factor-α (TNF-α).[1][4] By inhibiting RUNX1, this compound effectively blunts these pathological signals, leading to a reduction in fibroblast activation, proliferation, and extracellular matrix deposition.[1][5]
Nintedanib: A Multi-Tyrosine Kinase Inhibitor
Nintedanib is a potent small molecule inhibitor that targets multiple tyrosine kinase receptors, including Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[6] These receptors are pivotal in the signaling cascades that drive fibroblast proliferation, migration, and differentiation into myofibroblasts. By blocking these key pathways, nintedanib effectively curtails the fibrotic process.[7][8]
Pirfenidone: A Broader Anti-Fibrotic and Anti-Inflammatory Agent
The precise mechanism of action of pirfenidone is not fully elucidated, but it is known to exert broad anti-fibrotic, anti-inflammatory, and antioxidant effects.[9] It is believed to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including TGF-β1 and TNF-α.[10][11] Pirfenidone also inhibits fibroblast proliferation and reduces the production of extracellular matrix proteins.[12] Its multifaceted activity suggests it impacts multiple pathways involved in the fibrotic cascade.[13][14]
Experimental Protocols: The Bleomycin-Induced Lung Fibrosis Model
The bleomycin-induced lung fibrosis model is a cornerstone of preclinical fibrosis research and was utilized in the evaluation of all three compounds discussed. While specific parameters may vary between studies, the general protocol follows a consistent workflow.
A Representative Protocol:
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[15]
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (e.g., 0.05 units in 50 μL saline) is administered to anesthetized mice.[1][16]
-
Treatment Regimen:
-
This compound: A preventative regimen may involve administration (e.g., 70 mg/kg, i.p.) every other day, starting 7 days before bleomycin induction and continuing for the duration of the experiment.[1]
-
Nintedanib: Oral gavage (e.g., 50-60 mg/kg) once or twice daily, often starting on the day of or a day after bleomycin administration and continuing for 2-3 weeks.[2][17]
-
Pirfenidone: Oral administration (e.g., 30-400 mg/kg/day) typically begins after the initial inflammatory phase (e.g., day 7 or 14) and continues for the remainder of the study.[3][18][19]
-
-
Endpoint Analysis: Animals are typically sacrificed at day 14 or 21 post-bleomycin administration.[16]
-
Histological Analysis: Lung tissue is fixed, sectioned, and stained (e.g., Masson's trichrome) to assess the extent of fibrosis, often quantified using the Ashcroft scoring system.[15]
-
Biochemical Analysis: Lung collagen content is measured via a hydroxyproline assay.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to analyze inflammatory cell infiltration (e.g., neutrophils, macrophages) and cytokine levels.[15]
-
Concluding Remarks
References
- 1. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RUNX1 Inhibition for Prevention, Treatment of Lung Injury in COVID-19 - Mass General Advances in Motion [advances.massgeneral.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Nintedanib alleviates pulmonary fibrosis in vitro and in vivo by inhibiting the FAK/ERK/S100A4 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective efficacy of pirfenidone in rats with pulmonary fibrosis induced by bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pirfenidone alleviates pulmonary fibrosis in vitro and in vivo through regulating Wnt/GSK-3β/β-catenin and TGF-β1/Smad2/3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Frontiers | Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models [frontiersin.org]
- 13. Pirfenidone Alleviates Inflammation and Fibrosis of Acute Respiratory Distress Syndrome by Modulating the Transforming Growth Factor-β/Smad Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 16. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nintedanib Inhibits Endothelial Mesenchymal Transition in Bleomycin-Induced Pulmonary Fibrosis via Focal Adhesion Kinase Activity Reduction [mdpi.com]
- 18. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. publications.ersnet.org [publications.ersnet.org]
Ro24-7429: A Comparative Analysis Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Ro24-7429, a benzodiazepine analog, has emerged as a molecule of significant interest due to its dual inhibitory action on the HIV-1 transactivator protein (Tat) and the runt-related transcription factor 1 (RUNX1).[1] Initially investigated for its anti-HIV-1 activity, its role as a potent RUNX1 inhibitor has opened new avenues for its therapeutic application in various pathologies, including cancer, fibrosis, and inflammatory diseases.[1][2][3] This guide provides a comparative overview of this compound's performance in different cell lines, supported by experimental data and detailed protocols.
Comparative Efficacy of this compound in Various Cell Lines
The following table summarizes the observed effects of this compound on different human cell lines based on available research. It is important to note that experimental conditions such as incubation time and specific assays used may vary between studies.
| Cell Line | Cell Type | Primary Target/Pathway | Observed Effect | Effective Concentration | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | Immune Cells | HIV-1 Tat | Induces apoptosis in a dose-dependent manner. | 0.1-5 µM | [1] |
| A549 | Lung Adenocarcinoma | RUNX1 | Strongly inhibits proliferation in a dose-dependent manner. | 50-200 µM | [1] |
| HLF | Human Lung Fibroblast | RUNX1 | Strongly inhibits proliferation in a dose-dependent manner. | 50-200 µM | [1] |
| Human Lung Epithelial Cells | Epithelial Cells | RUNX1 | Blunts downstream pathologic mediators of fibrosis and inflammation (e.g., TGF-β1, TNF-α). Reduces expression of ACE2. | Not specified | [2][3] |
| Human Lung Vascular Endothelial Cells | Endothelial Cells | RUNX1 | Blunts downstream pathologic mediators of fibrosis and inflammation (e.g., TGF-β1, TNF-α). Reduces expression of ACE2 and FURIN. | Not specified | [2][3] |
| Human Retinal Endothelial Cells (HRECs) | Endothelial Cells | RUNX1 | Reduces proliferation and migration. Mitigates endothelial-to-mesenchymal transition (EndoMT). | Not specified (p < 0.05 significance) | [4][5] |
| HeLa Cells | Cervical Cancer | HIV-1 Tat | Inhibits Tat-dependent transcription. | Not specified | [6] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental approaches used to evaluate this compound, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: Dual inhibitory pathways of this compound.
Caption: Workflow for assessing this compound effects.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to assess the efficacy of this compound.
Cell Viability/Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in their respective complete culture medium. Allow cells to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 200 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Scratch Wound (Migration) Assay
-
Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.
-
Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells with PBS to remove debris and add fresh medium containing this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Following treatment with this compound, extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (e.g., RUNX1, ACE2, FURIN) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method.
Western Blot for Protein Expression Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., RUNX1, cleaved caspase-3) overnight at 4°C. Follow this with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
This guide provides a foundational understanding of this compound's activity across various cell lines and the experimental approaches to evaluate its effects. Researchers are encouraged to adapt these protocols to their specific cell models and experimental questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RUNX1 Inhibition for Prevention, Treatment of Lung Injury in COVID-19 - Mass General Advances in Motion [advances.massgeneral.org]
- 3. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. The human immunodeficiency virus type 1 Tat antagonist, Ro 5-3335, predominantly inhibits transcription initiation from the viral promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of RUNX1 Inhibitors
For researchers and drug development professionals targeting the RUNX1 transcription factor, a clear understanding of the available inhibitory compounds is crucial. This guide provides an objective, data-driven comparison of various RUNX1 inhibitors based on publicly available in vitro experimental data.
Introduction to RUNX1 and its Inhibition
Runt-related transcription factor 1 (RUNX1) is a critical regulator of hematopoietic development and is frequently dysregulated in various cancers, particularly leukemia.[1] It functions as part of a heterodimeric complex with core-binding factor beta (CBFβ), which enhances its DNA binding affinity and stability.[2] The disruption of the RUNX1-CBFβ interaction has emerged as a primary strategy for inhibiting RUNX1 activity. Other approaches include targeting the oncogenic fusion protein RUNX1-ETO, which arises from the t(8;21) chromosomal translocation in acute myeloid leukemia (AML). This guide focuses on small molecule inhibitors designed to interfere with these mechanisms.
Comparative Analysis of RUNX1 Inhibitor Potency
The following table summarizes the in vitro potency of several small molecule inhibitors targeting the RUNX1 pathway. It is important to note that these values are derived from various studies and experimental conditions may differ.
| Inhibitor | Target | Assay Type | Potency (IC50/EC50/Kd) | Reference |
| AI-10-49 | CBFβ-SMMHC/RUNX1 | Biochemical | IC50: 0.26 µM | [3] |
| RUNX1/ETO tetramerization-IN-1 | RUNX1-ETO (NHR2 domain) | Cellular | EC50: 0.25 µM | [3] |
| AI-10-104 | CBFβ/RUNX | FRET | IC50: 1.25 µM | [4] |
| AI-10-47 | CBFβ/RUNX | Biochemical | IC50: 3.2 µM | [3][5] |
| Runx1-CBFβ interaction inhibitor 1 | Runt domain/CBFβ | Biochemical | IC50: 3.2 µM | [3][5] |
| Ro5-3335 | RUNX1-CBFβ | TR-FRET | - | [6] |
| AI-4-57 | CBFβ-SMMHC/RUNX1 | Biochemical | IC50: 22 µM | [3] |
| RUNX1/ETO-IN-1 | RUNX1-ETO (NHR2 domain) | Biochemical | Kd,app: 39 µM | [3] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are protocols for key in vitro assays used to characterize RUNX1 inhibitors.
RUNX1-CBFβ Interaction Assay (TR-FRET)
This assay quantitatively measures the disruption of the RUNX1-CBFβ interaction by an inhibitor.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of two molecules. RUNX1 and CBFβ are labeled with a donor (e.g., terbium) and an acceptor (e.g., GFP) fluorophore, respectively. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
-
Protocol:
-
Recombinant, tagged RUNX1 and CBFβ proteins are purified.
-
A solution containing the tagged proteins is incubated with varying concentrations of the test inhibitor or a DMSO control.
-
The reaction is allowed to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
Data is normalized to controls and IC50 values are calculated by fitting the dose-response curve.[6]
-
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of RUNX1 inhibitors on the viability and proliferation of cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Protocol:
-
Cancer cell lines (e.g., ovarian cancer lines like OVCAR3, SKOV3) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the RUNX1 inhibitor or a vehicle control (DMSO).
-
Plates are incubated for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
-
Luminescence is measured using a luminometer.
-
Relative cell viability is calculated and plotted against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).[2]
-
Co-Immunoprecipitation (Co-IP) for Target Engagement
This assay confirms that the inhibitor disrupts the RUNX1-CBFβ interaction within a cellular context.
-
Principle: An antibody against a target protein (e.g., RUNX1) is used to pull down the protein from a cell lysate. Interacting partners (e.g., CBFβ) are co-precipitated and can be detected by western blotting.
-
Protocol:
-
Cells (e.g., SEM, a human acute myeloid leukemia cell line) are treated with the inhibitor or DMSO for a defined period (e.g., 6 hours).[4][7]
-
Cells are lysed in a suitable buffer to preserve protein-protein interactions.
-
The lysate is incubated with an anti-RUNX1 antibody conjugated to agarose beads.
-
The beads are washed to remove non-specific binding.
-
The protein complexes are eluted from the beads and separated by SDS-PAGE.
-
Western blotting is performed using antibodies against both RUNX1 and CBFβ to assess the amount of CBFβ that was co-precipitated with RUNX1. A reduction in the CBFβ signal in inhibitor-treated samples indicates successful target engagement.[4][7]
-
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental logic, the following diagrams are provided.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Ro24-7429: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like Ro24-7429 are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of this compound, a potent, orally active HIV-1 transactivator protein Tat antagonist and a runt-related transcription factor 1 (RUNX1) inhibitor. Adherence to these procedures is critical for minimizing risks and maintaining regulatory compliance.
This compound is a research chemical with the molecular formula C14H13ClN4 and a molecular weight of 272.73 g/mol .[1][2][3] It is typically supplied as a solid powder and is soluble in dimethyl sulfoxide (DMSO).[3][4] While stable under normal shipping and short-term storage conditions, proper disposal requires careful consideration of its chemical nature and potential biological activity.[3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult your institution's specific safety data sheets (SDS) and waste management protocols. In the absence of a specific SDS for this compound, a conservative approach aligned with general laboratory chemical safety is advised.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
Handling:
-
Avoid generating dust when handling the solid form.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and form of the waste (e.g., pure compound, contaminated materials, solutions).
Step 1: Waste Identification and Segregation
Properly identify and classify all waste containing this compound.[5] Segregate waste into designated, clearly labeled containers to prevent accidental mixing with incompatible chemicals.[5]
Waste Categories:
-
Unused or Expired this compound: Pure, solid compound.
-
Contaminated Labware: Items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound.
-
Solutions of this compound: Solutions, typically in DMSO or other solvents.
Step 2: Selecting the Appropriate Disposal Route
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[6][7][8] As a research chemical with biological activity, it must be treated as hazardous waste.
Recommended Disposal Method:
-
Professional Hazardous Waste Disposal: All categories of this compound waste must be collected by a licensed hazardous waste disposal service.[5][6][8][9]
Step 3: Packaging and Labeling for Disposal
-
Solid Waste (Unused Compound and Contaminated Labware):
-
Place in a designated, leak-proof, and puncture-resistant container.
-
Clearly label the container as "Hazardous Waste" and include the chemical name "this compound" and any other components.[5]
-
-
Liquid Waste (Solutions):
-
Collect in a compatible, sealed, and leak-proof container. If dissolved in a flammable solvent like DMSO, use a container suitable for flammable liquids.
-
Label the container with "Hazardous Waste," the chemical name "this compound," the solvent used (e.g., DMSO), and the approximate concentration.
-
Step 4: Storage and Collection
-
Store the labeled hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[5][8]
-
Follow your institution's procedures for scheduling a pickup with your hazardous waste management provider.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C14H13ClN4 | [1] |
| Molecular Weight | 272.73 g/mol | [2][3] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO | [3][4] |
| Storage (Short-term) | 0 - 4°C (days to weeks) | [3] |
| Storage (Long-term) | -20°C (months to years) | [3] |
Experimental Protocols
While specific experimental protocols for this compound are diverse, a general protocol for preparing a stock solution for in vitro assays is as follows:
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Objective: To prepare a concentrated stock solution for use in cell culture experiments.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure: a. Tare a sterile microcentrifuge tube on the analytical balance. b. Carefully weigh a desired amount of this compound powder (e.g., 2.73 mg) into the tube. c. Calculate the volume of DMSO needed to achieve a 10 mM concentration. For 2.73 mg of this compound (MW = 272.73 g/mol ), this would be 1 mL. d. Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. e. Cap the tube securely and vortex thoroughly until the solid is completely dissolved. f. Store the stock solution at -20°C or -80°C for long-term use.[4]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. medkoo.com [medkoo.com]
- 2. Ro 24-7429 | C14H13ClN4 | CID 135422895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ro 24-7429 | Tat antagonist | CAS 139339-45-0 | Sun-shinechem [sun-shinechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Guide to Handling Ro24-7429
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Ro24-7429, a potent, orally active HIV-1 transactivator protein Tat antagonist and a runt-related transcription factor 1 (RUNX1) inhibitor.[1] Given its biological activity, including the ability to induce apoptosis, appropriate safety measures are paramount to ensure the well-being of laboratory personnel and the integrity of research.[1] While this compound is shipped as a non-hazardous chemical, its investigational nature and potent biological effects necessitate careful handling.[2]
Personal Protective Equipment (PPE) and Engineering Controls
A comprehensive risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE and engineering controls to minimize exposure.
| Control Type | Equipment/Procedure | Purpose |
| Engineering Controls | Chemical Fume Hood | To be used for all manipulations of solid this compound and preparation of solutions to prevent inhalation of aerosols or fine powders. |
| Designated Work Area | A specific area of the lab should be designated for handling this compound to prevent cross-contamination. | |
| Personal Protective Equipment (PPE) | Safety Goggles with Side Shields | To protect eyes from splashes of solutions or accidental contact with the solid compound. |
| Nitrile Gloves | To be worn at all times when handling the compound or its solutions. Given that Dimethyl sulfoxide (DMSO) readily penetrates the skin and can carry other dissolved chemicals into the body, gloves should be changed immediately if contaminated.[3][4] | |
| Laboratory Coat | A fully buttoned lab coat should be worn to protect skin and clothing from contamination. | |
| Hygiene Practices | Hand Washing | Hands should be washed thoroughly with soap and water after handling the compound and before leaving the laboratory. |
| No Food or Drink | Eating, drinking, and applying cosmetics are strictly prohibited in the designated work area. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and experimental reproducibility. The following workflow outlines the key steps.
Experimental Protocols
Storage of this compound
Proper storage is critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Store in a dry, dark environment. |
| -20°C | Long-term (months to years) | Ensure the container is tightly sealed. | |
| Stock Solution (-80°C) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (-20°C) | -20°C | Up to 1 month | Use within one month of preparation. |
Preparation of Stock Solutions
This compound is soluble in DMSO.
-
Preparation: All procedures should be conducted in a chemical fume hood.
-
Personal Protective Equipment: Wear safety goggles, a lab coat, and nitrile gloves.
-
Procedure:
-
Allow the solid this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound in a clean, tared container.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex or sonicate at room temperature until the solid is completely dissolved.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C as indicated in the table above.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound, including unused stock and experimental solutions, should be collected in a designated, sealed hazardous waste container for liquid chemical waste. As DMSO is a combustible liquid, it should not be disposed of down the drain.[3][4]
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations for chemical waste disposal.[5]
By adhering to these guidelines, researchers can safely handle this compound, ensuring both personal safety and the quality of their scientific outcomes.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
